Product packaging for Stearic Acid-d35(Cat. No.:CAS No. 17660-51-4)

Stearic Acid-d35

Cat. No.: B099391
CAS No.: 17660-51-4
M. Wt: 319.7 g/mol
InChI Key: QIQXTHQIDYTFRH-KNAXIHRDSA-N
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Description

Stearic acid-d35 is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS. Stearic acid is a long-chain saturated fatty acid. It is a major component of cocoa butter and has also been found in beef fat and vegetable oils. Unlike many long-chain saturated fatty acids, dietary stearic acid does not induce hypercholesterolemia or raise LDL-cholesterol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B099391 Stearic Acid-d35 CAS No. 17660-51-4

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-KNAXIHRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492801
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17660-51-4
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic Acid-d35, also known as Octadecanoic-d35 acid, is the deuterated isotopologue of stearic acid, a ubiquitous long-chain saturated fatty acid.[1] In this molecule, all 35 hydrogen atoms on the acyl chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a significant mass shift (+35 Da) while maintaining nearly identical chemical reactivity to its unlabeled counterpart. These characteristics make this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, lipidomics, and pharmacokinetic studies, where it serves as a robust internal standard for mass spectrometry-based quantification of natural stearic acid.[2][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key applications.

Physical and Chemical Properties

This compound is a white, waxy solid at room temperature.[5] Its fundamental properties are largely dictated by its 18-carbon backbone, while its increased mass due to deuteration is its most distinguishing feature.[6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid[7][8]
Synonyms Octadecanoic-d35 acid, C18:0-d35, FA 18:0-d35[2][9]
CAS Number 17660-51-4[2]
Molecular Formula C₁₈HD₃₅O₂ or CD₃(CD₂)₁₆COOH[1][2]
Molecular Weight ~319.7 g/mol [1][2]
Exact Mass 319.4912 Da[7][8]
Appearance White to Off-White Crystalline Solid[5]
Melting Point 68-70 °C[5]
Boiling Point 361 °C
Flash Point 113 °C (Closed Cup)
Solubility Insoluble in water. Soluble in non-polar organic solvents.[6]
DMF: 30 mg/mL[2][3]
DMSO: 10 mg/mL[2][3]
Ethanol: 20 mg/mL[2][3]
Chloroform, Ether, Benzene (Slightly)
Purity (Isotopic) ≥98% to ≥99% deuterated forms (d₁-d₃₅)[1][2]
Stability Stable for ≥ 4 years when stored at -20°C.[2]
Storage Conditions Store at room temperature or -20°C, away from light and moisture.[1][2]

Chemical Characteristics and Applications

Chemical Reactivity and Stability

As a saturated fatty acid, this compound exhibits chemical behavior typical of carboxylic acids. It is considered relatively stable under standard laboratory and storage conditions.[2] It can be used to prepare deuterated surfactants, such as stearate-d35 salts and esters, for specialized applications in materials science and kinetics research.

Core Applications in Research

The primary utility of this compound stems from its isotopic label.

  • Internal Standard: Its most common application is as an internal standard for the precise quantification of endogenous stearic acid in complex biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

  • Metabolic Tracer: It is used in metabolic research and lipidomics to trace the absorption, distribution, and metabolic fate of dietary stearic acid.[1][4] Studies have used it to investigate the association of stearic acid with LDL cholesterol levels.[1][2]

  • Kinetic Isotope Effect Studies: In kinetic research, the mass difference between deuterium and hydrogen can be exploited to study reaction mechanisms and track the kinetic changes of different atoms or groups in chemical reactions.

applications cluster_main This compound cluster_apps Primary Research Applications SA_d35 This compound (CD₃(CD₂)₁₆COOH) IS Internal Standard (LC-MS / GC-MS) SA_d35->IS Quantification MT Metabolic Tracer (Lipidomics) SA_d35->MT Tracking KIE Kinetic Studies (Reaction Mechanisms) SA_d35->KIE Mechanism Elucidation

Fig. 1: Core applications of this compound in scientific research.

Experimental Protocols and Characterization

The confirmation of identity, purity, and deuterium incorporation for this compound relies on a combination of standard analytical techniques.[10] No single method provides a complete picture; rather, a multi-faceted approach is required.[10]

General Analytical Workflow

A typical workflow for the characterization of a deuterated compound like this compound involves structural confirmation by NMR followed by purity and mass confirmation via mass spectrometry coupled with a chromatographic separation technique.

workflow start Procure/Synthesize This compound nmr_prep Prepare NMR Sample (e.g., in CDCl₃) start->nmr_prep ms_prep Prepare Sample for MS (e.g., dissolve, derivatize if for GC) start->ms_prep nmr_acq Acquire ¹H and ²H NMR Spectra nmr_prep->nmr_acq nmr_analysis Analyze Spectra: - Confirm absence of ¹H signals - Confirm presence of ²H signals nmr_acq->nmr_analysis end Characterization Complete nmr_analysis->end ms_run Perform LC-MS or GC-MS ms_prep->ms_run ms_analysis Analyze Mass Spectrum: - Confirm molecular ion mass shift - Determine isotopic purity ms_run->ms_analysis ms_analysis->end

Fig. 2: General experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the location of the deuterium labels.[10]

  • Objective: To verify that hydrogen atoms have been replaced by deuterium at the expected positions.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[11] The choice of solvent is critical for ensuring sample solubility and minimizing interfering solvent signals.[12]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. For a fully deuterated sample, the characteristic proton signals of the stearic acid backbone (e.g., the triplet for the terminal methyl group, the multiplet for the long methylene chain, and the triplet for the alpha-methylene group) should be absent or significantly diminished.[10][13]

    • ²H NMR Acquisition: Acquire a deuterium (lock) NMR spectrum. This experiment directly observes the deuterium nuclei. Resonances will appear at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.[10]

  • Data Interpretation: The ¹H NMR spectrum confirms the disappearance of protons, while the ²H NMR spectrum confirms the appearance of deuterium at the corresponding chemical shifts.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and assess the isotopic purity of the labeled compound.[11]

  • Objective: To verify the mass increase corresponding to the incorporation of 35 deuterium atoms and to quantify the percentage of the fully deuterated species relative to partially deuterated or unlabeled species.

  • Methodology (LC-MS):

    • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically using a reverse-phase column (e.g., C18). The substitution of hydrogen with deuterium can sometimes cause a slight shift to an earlier retention time compared to the unlabeled analog because deuterated compounds can be slightly less polar.[14]

    • Mass Analysis: The eluent is directed into the mass spectrometer (e.g., an ESI-QTOF or Triple Quadrupole). The instrument is set to scan for the expected molecular ion. For this compound in negative ion mode, this would be [M-H]⁻ at an m/z corresponding to C₁₈D₃₅O₂⁻.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak consistent with the calculated mass of this compound (~319.7 Da).[2] The isotopic distribution of this peak can be analyzed to determine the isotopic enrichment (purity).[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Objective: To identify the characteristic vibrations of the molecular bonds.

  • Methodology: An IR spectrum can be obtained from a solid sample using techniques like Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For thin films, FT-IR Reflection-Absorption Spectra (RAS) can be used.[15]

  • Data Interpretation: The spectrum of this compound will show significant differences from unlabeled stearic acid, most notably in the C-H stretching region. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ will be replaced by C-D stretching vibrations at a lower frequency (around 2070-2230 cm⁻¹) due to the heavier mass of deuterium. The characteristic C=O stretch of the carboxylic acid group (around 1700 cm⁻¹) and the broad O-H stretch (2500-3300 cm⁻¹) will remain.[15]

Safety and Handling

This compound is considered relatively safe under normal laboratory conditions. However, it is classified as an irritant.[5]

  • Hazards: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.[5]

  • Precautions: Standard laboratory safety practices should be followed.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

    • Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[5]

    • Wash hands thoroughly after handling.[5]

    • Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a powerful and versatile research tool. Its physical properties are nearly identical to its natural counterpart, with the critical exception of its increased mass. This distinction, combined with its chemical stability, makes it the gold standard for use as an internal standard in quantitative mass spectrometry and as a tracer for metabolic studies. A thorough characterization using a combination of NMR and MS is crucial to verify its identity and isotopic purity before use in rigorous scientific experiments. Proper safety and handling procedures are necessary to ensure safe laboratory practice.

References

An In-depth Technical Guide to the Synthesis and Purification of Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Stearic Acid-d35, a deuterated analog of stearic acid. This isotopically labeled compound is a valuable tool in metabolic research, lipidomics, and as an internal standard for mass spectrometry-based quantification. This document details common synthesis routes, purification protocols, and presents relevant quantitative data in a structured format.

Introduction to this compound

This compound is a saturated fatty acid in which all 35 hydrogen atoms on the acyl chain have been replaced by deuterium atoms.[1] This isotopic substitution results in a mass shift of +35 compared to its unlabeled counterpart, making it readily distinguishable by mass spectrometry.[2] Its chemical formula is CD₃(CD₂)₁₆COOH, and it has a molecular weight of approximately 319.7 g/mol .[2][3][4] The high degree of deuteration provides a distinct isotopic signature, crucial for tracer studies in complex biological systems.[5]

Key Applications:

  • Metabolic Research: Tracing the in vivo synthesis and metabolism of fatty acids.[6][7][8]

  • Lipidomics: Serving as an internal standard for the accurate quantification of stearic acid and other lipids in biological samples.[9][10]

  • Drug Development: Evaluating the pharmacokinetic and metabolic profiles of drugs.[5]

Synthesis of this compound

The primary methods for synthesizing this compound involve direct deuteration of stearic acid or its unsaturated precursors, or through biosynthetic pathways using deuterated precursors.

Catalytic Deuteration of Unsaturated Fatty Acids

A common and efficient method for preparing this compound is the catalytic hydrogenation of unsaturated C18 fatty acids, such as oleic acid, linoleic acid, or linolenic acid, using deuterium gas (D₂). This method can also be used with stearic acid itself to exchange protons for deuterons, though starting with an unsaturated fatty acid is often more direct for achieving full deuteration of the alkyl chain.

Reaction Principle: The carbon-carbon double bonds in the unsaturated fatty acid are saturated with deuterium atoms in the presence of a metal catalyst. To achieve full deuteration of the entire alkyl chain, harsh reaction conditions are often necessary to promote H/D exchange on the saturated portions of the molecule.

Experimental Workflow for Catalytic Deuteration:

cluster_synthesis Catalytic Deuteration Workflow start Unsaturated Fatty Acid (e.g., Oleic Acid) + Catalyst (e.g., Pd/C) reaction Pressurize with Deuterium Gas (D₂) in a suitable solvent (e.g., Ethyl Acetate) start->reaction heating Heat under pressure for an extended period reaction->heating filtration Cool, vent, and filter to remove catalyst heating->filtration evaporation Evaporate solvent filtration->evaporation product Crude this compound evaporation->product

Caption: Workflow for the synthesis of this compound via catalytic deuteration.

Biosynthesis using Deuterated Water (D₂O)

This compound can also be produced biosynthetically by culturing cells or organisms capable of de novo fatty acid synthesis in a medium containing deuterated water (D₂O). In this process, deuterium from D₂O is incorporated into the growing fatty acid chain primarily via NADPH.[6][7] While this method can produce highly labeled fatty acids, the isolation and purification from a complex biological matrix can be challenging.

Metabolic Pathway for Deuterium Incorporation:

D2O Deuterated Water (D₂O) NADPH NADPH D2O->NADPH H/D Exchange FAS Fatty Acid Synthase (FAS) NADPH->FAS Growing_Chain Growing Fatty Acyl Chain FAS->Growing_Chain Elongation Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Stearic_d35 This compound Growing_Chain->Stearic_d35

Caption: Metabolic incorporation of deuterium into fatty acids.

Purification of this compound

Purification is a critical step to ensure the high chemical and isotopic purity of this compound, making it suitable for sensitive analytical applications.

Recrystallization

Recrystallization is a widely used technique for purifying stearic acid from non-polar impurities.[11][12] The choice of solvent is crucial for effective separation.

General Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or a mixture of petroleum ether and methylene chloride).[13]

  • Slowly cool the solution to allow for the formation of pure crystals of this compound.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Chromatographic Methods

For achieving very high purity, chromatographic techniques are often employed.

  • Flash Chromatography: A rapid and effective method for purifying lipids.[14] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be used, depending on the nature of the impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for obtaining highly pure this compound, albeit on a smaller scale.

Workflow for Chromatographic Purification:

cluster_purification Chromatographic Purification Workflow start Crude this compound dissolve Dissolve in a suitable solvent start->dissolve load Load onto a chromatography column (e.g., Silica Gel or C18) dissolve->load elute Elute with a solvent gradient load->elute collect Collect fractions containing the pure product elute->collect analyze Analyze fractions (e.g., by TLC or LC-MS) collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate product High-Purity this compound evaporate->product

Caption: General workflow for the purification of this compound using chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₈HD₃₅O₂[3]
Molecular Weight~319.7 g/mol [2][3][9]
AppearanceSolid[1][2]
Melting Point68-70 °C[2]
Boiling Point361 °C[2]

Table 2: Purity and Isotopic Enrichment of Commercial this compound

ParameterSpecificationReference(s)
Chemical Purity≥98% to 99%[2][3][15]
Deuterium Enrichment≥98 atom % D[2][3][4]
Isotopic Purity≥99% deuterated forms (d₁-d₃₅)[9]

Table 3: Solubility of this compound

SolventSolubilityReference(s)
DMF30 mg/mL[9][10]
DMSO10 mg/mL[9][10]
Ethanol20 mg/mL[9][10]
Chloroform, Ether, BenzeneSoluble[1]
WaterInsoluble[1]

Detailed Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound.

Protocol for Catalytic Deuteration of Oleic Acid

Materials:

  • Oleic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deuterium gas (D₂)

  • Ethyl acetate (anhydrous)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor vessel, dissolve 10 g of oleic acid in 100 mL of anhydrous ethyl acetate.

  • Carefully add 1 g of 10% Pd/C catalyst to the solution.

  • Seal the reactor and purge the system with nitrogen gas, followed by purging with deuterium gas.

  • Pressurize the reactor with deuterium gas to 500 psi.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Maintain the reaction conditions for 48 hours, re-pressurizing with deuterium gas as needed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Protocol for Purification by Recrystallization from Acetone

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal volume of hot acetone to the flask while gently heating and swirling until the solid is completely dissolved.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For enhanced crystallization, place the flask in an ice bath or refrigerator for several hours.

  • Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the purified this compound crystals under high vacuum to remove any residual solvent.

  • Assess the purity by melting point determination and/or LC-MS analysis.

Safety Information

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[1]

  • Operations should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1]

  • When working with deuterium gas, appropriate safety measures for handling flammable and high-pressure gases must be in place.

References

A Guide to the Certificate of Analysis and Isotopic Purity of Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) for Stearic Acid-d35, with a focus on the determination of its isotopic purity. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds.

Understanding the Certificate of Analysis

A Certificate of Analysis is a crucial document that guarantees a product meets specific quality standards.[1][2][3][4][5] It provides detailed information about the analytical tests performed on a specific batch of a compound, ensuring its identity, purity, and quality. For a deuterated compound like this compound, the CoA is indispensable as it certifies the degree of deuterium incorporation, a critical parameter for its use as an internal standard in quantitative mass spectrometry-based assays.[6][7]

Key Data on a this compound Certificate of Analysis

The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various commercial suppliers.

Table 1: General Properties of this compound

PropertySpecification
Chemical Formula CD₃(CD₂)₁₆CO₂H
Molecular Weight ~319.7 g/mol
Appearance White solid
Melting Point 68-70 °C
Boiling Point 361 °C

Table 2: Purity Specifications for this compound

ParameterSpecificationMethod
Chemical Purity ≥98%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Atom % D) ≥98%Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃₅); ≤1% d₀Mass Spectrometry (MS)

Experimental Protocols for Purity Determination

The accurate determination of both chemical and isotopic purity is paramount. The following sections detail the methodologies typically employed.

Chemical Purity Determination by Gas Chromatography (GC)

Objective: To determine the percentage of this compound relative to any unlabeled stearic acid or other chemical impurities.

Methodology:

  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. A common method is esterification to form a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[8][9][10]

    • Methylation: The sample is dissolved in a suitable solvent (e.g., toluene) and reacted with a methylating agent such as acetyl chloride in methanol.[10]

    • PFB Esterification: The sample is dissolved in acetonitrile and reacted with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like diisopropylethylamine (DIPEA).[8][9]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

    • GC Column: A polar capillary column (e.g., a cyano- or wax-based column) is typically used for the separation of fatty acid esters.

    • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.

    • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250-300 °C) to ensure rapid volatilization of the sample and prevent condensation.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area relative to the total peak area.

Isotopic Purity Determination by Mass Spectrometry (MS)

Objective: To determine the distribution of deuterated isotopologues and calculate the overall isotopic enrichment.

Methodology:

  • Sample Introduction: The derivatized sample from the GC or a solution of the underivatized acid (for LC-MS) is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are commonly used techniques.[8][11]

  • Mass Analysis: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to resolve the different isotopologues (molecules that differ only in their isotopic composition).[12][13]

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different deuterated forms of the molecule (d₀, d₁, d₂, ... d₃₅).

    • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

    • The isotopic purity (or deuterium incorporation) is calculated based on the relative intensities of the deuterated species compared to the unlabeled (d₀) species.[14][15] The contribution from the natural abundance of ¹³C must be corrected for to accurately determine the deuterium enrichment.[12][16]

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition:

    • ¹H NMR (Proton NMR): In a highly deuterated sample like this compound, the proton signals should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the amount of unlabeled compound.

    • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the locations of the deuterium atoms within the molecule.

  • Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to an internal standard of known concentration, can be used to calculate the percentage of the non-deuterated species.

Visualizing the Analytical Workflow and Isotopic Purity Determination

The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound.

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt Dissolution Dissolution in Solvent Sample_Receipt->Dissolution Derivatization Derivatization (e.g., Methylation) Dissolution->Derivatization NMR_Analysis NMR Analysis Dissolution->NMR_Analysis Prepare NMR Sample GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Inject Purity_Calculation Chemical & Isotopic Purity Calculation GC_MS_Analysis->Purity_Calculation NMR_Analysis->Purity_Calculation CoA_Generation Certificate of Analysis Generation Purity_Calculation->CoA_Generation

Caption: Workflow for the Analysis of this compound.

G Mass_Spectrum Acquire Mass Spectrum of this compound Identify_Isotopologues Identify Peaks for each Isotopologue (d0 to d35) Mass_Spectrum->Identify_Isotopologues Integrate_Peaks Integrate Peak Areas Identify_Isotopologues->Integrate_Peaks Correct_for_13C Correct for Natural 13C Abundance Integrate_Peaks->Correct_for_13C Calculate_Purity Calculate Isotopic Purity (%) Correct_for_13C->Calculate_Purity

Caption: Logical Flow for Isotopic Purity Determination by Mass Spectrometry.

References

The Natural Abundance of Deuterium in Stearic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in stearic acid, a saturated fatty acid of significant interest in various research and development fields. Understanding the natural isotopic distribution of deuterium within stearic acid is crucial for metabolic studies, pharmaceutical development, and the authentication of natural products. This document details the analytical methodologies used to determine deuterium abundance, explores the biological pathways influencing isotopic fractionation, and presents the data in a clear, comparative format.

Natural Abundance of Deuterium in Stearic Acid

The natural abundance of deuterium (²H or D) is approximately 0.0156% of all hydrogen isotopes on Earth.[1] However, this abundance is not uniform across all molecules or even within a single molecule. Isotopic fractionation, the partitioning of isotopes between different substances or molecular sites, leads to variations in the ²H/¹H ratio. In fatty acids like stearic acid, the deuterium content is influenced by the organism's diet, metabolic pathways, and the enzymatic processes involved in its biosynthesis.

While specific, directly comparable measurements of the natural deuterium abundance in stearic acid from diverse sources are not extensively tabulated in publicly available literature, the principles of isotopic fractionation in lipid biosynthesis allow for qualitative comparisons. Generally, lipids are depleted in deuterium relative to the water available to the organism. This is due to kinetic isotope effects during enzymatic reactions in fatty acid synthesis.

Table 1: Factors Influencing Natural Deuterium Abundance in Stearic Acid

FactorDescriptionExpected Effect on Deuterium Content in Stearic Acid
Source Organism's Diet and Water The isotopic composition of the hydrogen sources (water and food) consumed by the organism is a primary determinant of the deuterium content in its tissues and synthesized molecules.Variations in the δ²H of ingested water and food will directly correlate with the δ²H of biosynthesized stearic acid.
Biosynthetic Pathway The series of enzymatic reactions involved in the de novo synthesis and elongation of fatty acids. Enzymes often exhibit a preference for the lighter isotope (¹H), leading to a kinetic isotope effect.This generally results in stearic acid being depleted in deuterium compared to the organism's body water.
Site-Specific Isotopic Fractionation The distribution of deuterium is not random within the stearic acid molecule. The enzymatic processes of fatty acid synthesis introduce hydrogen atoms from different sources (e.g., NADPH, water) at specific positions along the carbon chain, each with its own isotopic signature.[2][3]An alternating pattern of deuterium abundance along the acyl chain has been observed in other fatty acids, and a similar non-statistical distribution is expected in stearic acid.[2][3]
Animal vs. Plant Origin Different metabolic pathways and enzymatic specificities in animals and plants can lead to variations in isotopic fractionation.While direct comparative data for stearic acid is scarce, it is plausible that minor, systematic differences in deuterium abundance exist between stearic acid from animal fats and vegetable oils.

Table 2: Typical Stearic Acid Content in Various Natural Fats and Oils

While direct deuterium abundance data is limited, the concentration of stearic acid itself varies significantly across natural sources. This is a critical consideration for studies isolating stearic acid for isotopic analysis.

SourceTypical Stearic Acid Content (%)
Animal Fats
Beef Tallow19 - 24%
Mutton Tallow~24%
Lard13 - 15%
Butter~11%
Vegetable Fats
Cocoa Butter34 - 36%
Shea Butter38 - 45%
Palm Oil4 - 5%
Soybean Oil3 - 5%
Peanut Oil2 - 3%

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for bulk isotopic composition and Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy for site-specific isotopic content.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the method of choice for high-precision measurement of the bulk ²H/¹H ratio in stearic acid. The sample is first derivatized to a volatile ester, separated by gas chromatography, and then combusted to H₂ gas, which is analyzed by the mass spectrometer.

Experimental Workflow for GC-IRMS Analysis

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) saponification Saponification (to release free fatty acids) lipid_extraction->saponification Isolate total lipids esterification Esterification (e.g., to form Fatty Acid Methyl Esters - FAMEs) saponification->esterification Hydrolyze triglycerides gc_separation GC Separation of FAMEs esterification->gc_separation Inject FAMEs combustion High-Temperature Combustion (to H₂ and CO₂) gc_separation->combustion Eluted FAMEs irms_analysis IRMS Analysis (Measurement of ²H/¹H ratio in H₂) combustion->irms_analysis H₂ gas data_processing Data Processing (Calculation of δ²H values relative to standards) irms_analysis->data_processing Isotopic ratios H_NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis lipid_extraction_nmr Lipid Extraction saponification_nmr Saponification lipid_extraction_nmr->saponification_nmr purification_nmr Purification of Stearic Acid (e.g., HPLC) saponification_nmr->purification_nmr dissolution_nmr Dissolution in Deuterium-Depleted Solvent purification_nmr->dissolution_nmr nmr_acquisition ²H NMR Spectrum Acquisition (High-field spectrometer) dissolution_nmr->nmr_acquisition Sample for NMR signal_integration Signal Integration nmr_acquisition->signal_integration data_processing_nmr Data Processing (Calculation of site-specific (D/H) ratios) signal_integration->data_processing_nmr Integrated peak areas MAPK_ERK_Pathway cluster_p38 p38 MAPK Pathway cluster_erk ERK Pathway SA Stearic Acid MKK3_6 MKK3/6 SA->MKK3_6 activates cRaf c-Raf SA->cRaf inhibits p38 p38 MAPK MKK3_6->p38 activates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 activates Apoptosis Apoptosis MAPKAPK2->Apoptosis MEK1_2 MEK1/2 cRaf->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 activates Cell_Survival Cell_Survival ERK1_2->Cell_Survival PI3K_Pathway SA_neuro Stearic Acid PI3K PI3K SA_neuro->PI3K activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Injury Neuronal_Injury Oxidative_Stress->Neuronal_Injury induces Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection Akt->Neuroprotection promotes Akt->Neuronal_Injury inhibits

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Stearic Acid-d35, a deuterated analog of stearic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for the quantitative analysis of fatty acids.

Introduction

This compound is a stable isotope-labeled form of stearic acid (C18:0), a long-chain saturated fatty acid found in numerous animal and vegetable fats.[1][2] In mass spectrometry-based lipidomics and metabolic research, deuterated fatty acids like this compound serve as ideal internal standards for accurate quantification of their unlabeled counterparts.[3] Understanding the fragmentation pattern of the labeled standard is crucial for developing robust analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS).

For GC-MS analysis, fatty acids are commonly derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility and produce characteristic fragmentation patterns upon electron ionization (EI).[4][5][6] This guide will focus on the predicted electron ionization fragmentation of methyl stearate-d35.

Experimental Protocols

A typical experimental workflow for the analysis of stearic acid using this compound as an internal standard involves lipid extraction, derivatization, and GC-MS analysis.

2.1. Lipid Extraction

A common method for extracting total lipids from a biological sample (e.g., plasma, tissue homogenate) is the Folch or Bligh-Dyer method.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

    • Add the internal standard, this compound, at a known concentration.

    • Vortex the mixture thoroughly.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to pellet any solid material.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are transesterified to convert fatty acids into their more volatile methyl esters.

  • Reagents: Methanolic HCl (e.g., 3N) or BF3-Methanol.

  • Procedure:

    • Reconstitute the dried lipid extract in a known volume of methanolic HCl.

    • Heat the sample at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour) in a sealed vial.

    • Cool the sample to room temperature.

    • Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Vortex and then centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract and reconstitute in a suitable solvent for GC-MS injection.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated and detected by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Typical GC Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[7]

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220-250°C).[7]

    • Carrier Gas: Helium.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Mode: Full scan to observe the entire fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.[8]

    • Ion Source Temperature: 200-250°C.[9]

Predicted Mass Spectrometry Fragmentation of Methyl Stearate-d35

The fragmentation of methyl stearate-d35 under electron ionization is predicted based on the well-established fragmentation of unlabeled long-chain FAMEs. The presence of 35 deuterium atoms results in a significant mass shift for the molecular ion and its fragments.

3.1. Molecular Ion

The molecular ion ([M]+•) of unlabeled methyl stearate (C19H38O2) is observed at m/z 298. For methyl stearate-d35 (C19H3D35O2), the molecular ion is expected at m/z 333 . The intensity of the molecular ion for long-chain saturated FAMEs is often low.[5][10]

3.2. Key Fragmentation Pathways

The primary fragmentation of saturated FAMEs upon EI includes:

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters, resulting in a prominent ion. For unlabeled methyl stearate, this produces a base peak at m/z 74. In methyl stearate-d35, the deuterium atoms on the gamma-carbon are involved in the rearrangement. The resulting ion, [CH3O-C(OH)=CD2]+•, is predicted to be at m/z 77 .

  • Alpha-Cleavage: Cleavage of the bond between C2 and C3 results in the loss of a propyl radical in the unlabeled compound, but a deuterated propyl radical in the labeled one. The resulting ion containing the ester group is observed at m/z 90 ([CD3(CD2)14CD2]+).

  • Hydrocarbon Fragmentation: The long alkyl chain undergoes fragmentation, producing a series of carbocation fragments separated by 16 mass units (for -CD2-) instead of the usual 14 units (for -CH2-).

  • Loss of Methoxyl Group: The loss of the methoxyl radical (•OCH3) from the molecular ion of unlabeled methyl stearate gives an ion at m/z 267. For the deuterated analog, this would result in an ion at m/z 302 ([M-31]+).

Data Presentation

The predicted m/z values for the major fragments of methyl stearate-d35 are summarized in the table below, alongside the corresponding fragments for unlabeled methyl stearate for comparison.

Fragment DescriptionUnlabeled Methyl Stearate (m/z)Predicted Methyl Stearate-d35 (m/z)
Molecular Ion [M]+•298333
[M - •OCH3]+267302
McLafferty Rearrangement Ion7477
Alpha-Cleavage Ion [M - C15D31]+8790

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Lipid Extraction (Folch/Bligh-Dyer) sample->extraction Add this compound Internal Standard derivatization Derivatization to FAMEs (Methanolic HCl) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing gcms->data quant Quantitative Results data->quant

Caption: A typical experimental workflow for the quantitative analysis of stearic acid using a deuterated internal standard.

Predicted Fragmentation Pathway of Methyl Stearate-d35

fragmentation_pathway cluster_fragments Primary Fragments molecular_ion Methyl Stearate-d35 [M]+• m/z 333 mclafferty McLafferty Rearrangement m/z 77 molecular_ion->mclafferty γ-D transfer alpha_cleavage Alpha-Cleavage [M - C15D31]+ m/z 90 molecular_ion->alpha_cleavage - •C15D31 loss_methoxy Loss of •OCH3 [M - 31]+ m/z 302 molecular_ion->loss_methoxy - •OCH3

References

Stearic Acid-d35: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Stearic Acid-d35 (Octadecanoic-d35 acid). This deuterated analog of stearic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. Ensuring its chemical and isotopic integrity is paramount for obtaining accurate and reproducible experimental results.

Core Stability Profile

This compound is a stable, crystalline solid at room temperature. Its stability is primarily influenced by temperature, light, and the presence of oxidizing agents. The deuteration of the hydrocarbon chain enhances its stability against oxidative degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond is less susceptible to cleavage than a carbon-hydrogen bond.

Under recommended storage conditions, this compound is stable for extended periods. Multiple suppliers report a shelf life of several years. For instance, some sources indicate a stability of at least four years when stored at -20°C[1], while others suggest a stability of five years at room temperature[2]. As a solid, it is less prone to degradation than when in solution. When dissolved in a solvent, its stability is more limited and dependent on the storage temperature and the nature of the solvent[3].

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage for both the solid form and when in solution, based on information from various suppliers.

FormTemperatureDurationAdditional Precautions
Solid/Powder Room TemperatureYearsStore away from light and moisture[4][5].
4°C2 yearsKeep in a tightly sealed container.
-20°C3-4 yearsRecommended for long-term storage[1][3].
In Solvent -20°C1 monthUse a tightly sealed vial to prevent solvent evaporation.
-80°C6 monthsIdeal for preserving the integrity of the solution[3].

Factors Influencing Stability

Several environmental factors can impact the stability of this compound. Understanding these factors is key to preventing degradation and ensuring the quality of the compound.

Caption: Factors that can influence the chemical stability of this compound.

Recommended Handling and Use Workflow

Proper handling is essential to prevent contamination and degradation of this compound. The following workflow outlines the best practices for handling this compound in a laboratory setting.

G Recommended Handling Workflow for this compound cluster_storage Storage cluster_preparation Preparation for Use cluster_use Use and Post-Use storage_conditions Store at recommended temperature (-20°C or RT) in a dark, dry place. allow_to_warm Allow container to warm to room temperature before opening. storage_conditions->allow_to_warm weigh Weigh desired amount in a clean, dry environment. allow_to_warm->weigh dissolve Dissolve in an appropriate dry, aprotic solvent. weigh->dissolve use_immediately Use the prepared solution as soon as possible. dissolve->use_immediately store_solution If storing solution, use an airtight container and store at -20°C or -80°C. use_immediately->store_solution If not used immediately dispose Dispose of unused material and waste according to institutional guidelines. use_immediately->dispose After use store_solution->dispose

Caption: A recommended workflow for the proper handling and use of this compound.

Experimental Protocols

While specific stability testing data for this compound is not publicly available, a robust stability study can be designed based on the principles outlined in the ICH Q1A(R2) guidelines for new drug substances. The following provides a detailed methodology for a comprehensive stability assessment.

Objective

To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

Materials
  • This compound (at least three different batches)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Forced-air stability chambers

Methodology
  • Initial Characterization:

    • Perform a complete analysis of the initial batches for appearance, purity (by HPLC and GC-MS), isotopic enrichment (by MS), and moisture content (Karl Fischer titration).

  • Stability-Indicating Method:

    • Develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS). The method must be able to separate the intact this compound from potential degradation products.

  • Stability Study Design:

    • Long-Term Stability Study:

      • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

      • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36, and 48 months

    • Accelerated Stability Study:

      • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

      • Testing Frequency: 0, 3, and 6 months

    • Stress Testing (Forced Degradation):

      • Acid/Base Hydrolysis: Reflux the compound in acidic and basic solutions.

      • Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

      • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

      • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Analysis at Each Time Point:

    • At each testing interval, samples from the stability chambers are analyzed for:

      • Appearance (visual inspection)

      • Purity and degradation products (using the validated stability-indicating method)

      • Isotopic enrichment (to ensure no significant H/D exchange)

Data Presentation of Hypothetical Stability Data

The following table represents a hypothetical outcome of a long-term stability study for this compound, demonstrating its high stability under recommended conditions.

Time Point (Months)Storage ConditionPurity (%)Isotopic Enrichment (%)Appearance
0-99.899.5White Solid
12-20°C99.799.5No Change
24-20°C99.799.4No Change
36-20°C99.699.5No Change
48-20°C99.599.4No Change
12Room Temperature99.599.4No Change
24Room Temperature99.299.4No Change

Conclusion

This compound is a highly stable compound when stored and handled correctly. The key to preserving its integrity is to minimize exposure to high temperatures, light, and moisture. For long-term storage, keeping the solid material at -20°C is recommended. When in solution, storage at -80°C will best preserve its stability. By following the guidelines outlined in this document, researchers can be confident in the quality and reliability of their this compound for their experimental needs.

References

A Comprehensive Technical Guide to the Safe Handling of Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental considerations for Stearic Acid-d35 (CAS No: 17660-51-4). Designed for laboratory personnel, it synthesizes data from safety data sheets and technical documents to ensure safe and effective use in research and development settings.

Compound Identification and Properties

This compound is a deuterated form of stearic acid, a saturated long-chain fatty acid.[1][2] The replacement of hydrogen atoms with deuterium makes it a valuable tool in metabolic research, lipidomics, and as an internal standard for quantitative analysis by mass spectrometry.[1][3][4] Its chemical formula is CD₃(CD₂)₁₆COOH.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 17660-51-4[6]
Synonyms Octadecanoic-d35 acid, C18:0-d35[7]
Molecular Formula C₁₈D₃₅HO₂[8]
Molecular Weight ~319.69 g/mol [5][8]
Appearance White solid, crystalline flakes, or powder[3][9][10]
Melting Point 68-70 °C[3][5]
Boiling Point 361 °C[3][5]
Flash Point 113 °C (Closed cup)[5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, and benzene.[3][9][3][9]
Isotopic Purity ≥98 atom % D[5][11]
Chemical Purity ≥98-99%[2][11]

Hazard Identification and Toxicology

The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific safety data sheet provided with the product. Generally, it is considered a substance with low toxicity but can cause irritation.

Table 2: GHS Hazard Classifications

HazardGHS ClassificationHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation

Source:[6]

Some suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS).[7] However, due to its irritant properties, proper precautions should always be taken.

Toxicological Data

Toxicological data for the deuterated form is limited. The values below are for the non-deuterated Stearic Acid (CAS 57-11-4), which is structurally similar.

Table 3: Acute Toxicity Data for Stearic Acid (Non-Deuterated)

RouteSpeciesValueSource(s)
Oral LD50 Rat4,600 mg/kg[12]
Dermal LD50 Rabbit> 5,000 mg/kg[12]

Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[6]

cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_medical Medical Follow-Up exposure Potential Exposure (Inhalation, Skin/Eye Contact, Ingestion) identify Identify Exposure Route exposure->identify first_aid Administer Specific First Aid (See Section 4) identify->first_aid assess Assess Severity of Symptoms first_aid->assess medical Seek Professional Medical Attention assess->medical If symptoms persist or are severe sds Provide SDS to Physician medical->sds

Caption: General hazard identification and response workflow.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[6]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6]

Handling:

  • Avoid breathing dust, fumes, or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6][12]

  • Minimize freeze-thaw cycles to maintain stability. Aliquoting into smaller, single-use vials is recommended.[11]

  • To prevent hydrogen-deuterium (H-D) exchange, handle in a dry environment and under an inert atmosphere (e.g., argon or nitrogen) when possible.[13]

Storage:

  • Store in a tightly closed container.

  • Storage temperature recommendations vary. Some sources suggest room temperature, while others recommend -20°C for long-term stability, especially when dissolved in a solvent.[2][11][14] Always follow the supplier's recommendation.

  • Store locked up and in a dry, well-ventilated place.[6]

  • Avoid strong oxidizing agents, acids, and alkalis.[6]

prep 1. Preparation - Confirm Ventilation (Fume Hood) - Don PPE (Gloves, Goggles, Coat) handle 2. Handling Solid - Weigh in a contained space - Avoid generating dust - Use clean, dry tools prep->handle dissolve 3. Dissolution (If applicable) - Use appropriate organic solvent - Handle under inert atmosphere handle->dissolve use 4. Experimental Use - Follow established protocol dissolve->use storage 5. Storage - Tightly sealed container - Recommended temperature (-20°C or RT) - Protect from moisture use->storage cleanup 6. Cleanup & Disposal - Decontaminate surfaces - Dispose of waste per local regulations storage->cleanup start Biological Sample (e.g., Plasma, Tissue) spike Spike with known amount of this compound start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract derivatize Derivatization (Optional, for GC-MS) extract->derivatize analyze LC-MS or GC-MS Analysis derivatize->analyze quantify Data Processing & Quantification (Ratio of Analyte to Internal Standard) analyze->quantify cluster_regulators Apoptosis Regulators SA Stearic Acid Bcl2 Bcl2 (Anti-apoptotic) SA->Bcl2 decreases Bax Bax (Pro-apoptotic) SA->Bax increases cIAP2 cIAP2 (Anti-apoptotic) SA->cIAP2 decreases Casp3 Caspase-3 (Executioner) Bcl2->Casp3 Bax->Casp3 cIAP2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Kinetic Shield: A Technical Guide to the Application of Deuterated Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-reinforced polyunsaturated fatty acids (PUFAs), commonly known as deuterated fatty acids (D-PUFAs), represent a novel and powerful tool in the study of metabolic processes, particularly those involving oxidative stress. By replacing hydrogen atoms at the bis-allylic positions with deuterium, the resulting carbon-deuterium bond is significantly stronger, providing a "kinetic shield" against the initiation of lipid peroxidation. This in-depth technical guide explores the core applications of D-PUFAs in metabolic research, detailing their mechanism of action, providing quantitative data from key studies, outlining experimental protocols, and visualizing the relevant biological pathways. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative technology to advance their understanding of metabolic diseases and develop novel therapeutic strategies.

Introduction: The Principle of Isotopic Reinforcement

Polyunsaturated fatty acids are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS), initiating a destructive chain reaction of lipid peroxidation.[1] This process is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related disorders.[2]

Deuterated PUFAs are chemically identical to their natural counterparts, save for the substitution of deuterium for hydrogen at these vulnerable positions.[3] This seemingly minor alteration has a profound impact on the fatty acid's stability due to the kinetic isotope effect. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making hydrogen abstraction—the rate-limiting step in lipid peroxidation—significantly slower.[4][5] This "isotopic reinforcement" effectively quenches the lipid peroxidation cascade at its inception.[1]

Key Applications in Metabolic Research

The unique properties of D-PUFAs make them invaluable for investigating and mitigating metabolic processes driven by oxidative stress.

Elucidating and Combating Oxidative Stress

D-PUFAs serve as a precise tool to study the role of lipid peroxidation in various disease models. By selectively inhibiting this pathway, researchers can dissect its contribution to cellular dysfunction. Moreover, D-PUFAs have demonstrated therapeutic potential by protecting cells and tissues from oxidative damage.

Quantitative Data Summary: Effects of D-PUFA Treatment

The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of D-PUFAs in reducing markers of oxidative stress and ameliorating disease-related pathology.

Parameter Animal Model Treatment Group Control Group Percentage Change Reference
Hepatic F2-IsoprostanesAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet~80% decrease[6]
Plasma F2-IsoprostanesAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet~80% decrease[6]
Hepatic Prostaglandin F2αAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet~40% decrease[6]
Plasma Prostaglandin F2αAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet~40% decrease[6]
Brain F2-IsoprostanesAldh2-/- miceD-PUFA dietH-PUFA diet~55% decrease[7]
Brain Prostaglandin F2αAldh2-/- miceD-PUFA dietH-PUFA diet20-25% decrease[7]
Hippocampal Aβ40APP/PS1 miceD-PUFA dietH-PUFA dietSignificant decrease[1]
Hippocampal Aβ38APP/PS1 miceD-PUFA dietH-PUFA dietSignificant decrease[1]

Table 1: Reduction of Lipid Peroxidation Markers and Associated Pathology with D-PUFA Treatment.

Parameter Animal Model Treatment Group Control Group Percentage Change Reference
Body Weight GainAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet54% decrease[6]
Body Fat Mass GainAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet87% decrease[6]
Plasma Total CholesterolAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet~25% decrease[6]
Hepatic Cholesterol ContentAPOE3-Leiden.CETP miceD-PUFA dietH-PUFA diet21% decrease[6]
Atherosclerotic Lesion AreaAPOE*3-Leiden.CETP miceD-PUFA dietH-PUFA diet26% decrease[6]

Table 2: Metabolic Benefits of D-PUFA Treatment in a Model of Atherosclerosis.

Investigating Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8] D-PUFAs have emerged as a critical tool for studying and inhibiting this process. By preventing the accumulation of lipid peroxides, D-PUFAs can effectively block the execution of ferroptotic cell death.[8] This has significant implications for understanding and potentially treating diseases where ferroptosis plays a role, such as certain cancers and neurodegenerative disorders.

Experimental Protocols

The following are detailed methodologies for key experiments involving deuterated fatty acids.

In Vivo Administration in Animal Models

Objective: To assess the in vivo effects of D-PUFAs on metabolic parameters and markers of oxidative stress.

Materials:

  • Deuterated fatty acids (e.g., 11,11-D2-linoleic acid, 11,11,14,14-D4-alpha-linolenic acid)

  • Control (hydrogenated) fatty acids

  • Rodent chow (e.g., AIN-93M)

  • Corn oil or other suitable vehicle

  • Metabolic cages

  • Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

  • Diet Preparation:

    • Prepare a customized rodent diet containing the desired concentration of D-PUFAs or control H-PUFAs. A typical formulation involves modifying a standard diet like AIN-93M to contain a specific percentage of fat, with a defined portion of that fat being the deuterated or hydrogenated PUFA. For example, a diet could be formulated to contain 12% total fat, with 1.2% of the diet by weight being a 1:1 mixture of D-linoleic and D-linolenic acid.[7]

    • Ensure homogenous mixing of the fatty acids into the diet.

  • Animal Acclimatization and Dosing:

    • House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water).[7]

    • Acclimatize animals to the control diet before introducing the experimental diets.

    • Divide animals into control and treatment groups and provide them with their respective diets for the duration of the study (e.g., 18 weeks).[7]

  • Sample Collection:

    • Collect blood samples periodically via standard methods (e.g., tail vein, retro-orbital).

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain, heart).

    • Store all samples at -80°C until analysis.

  • Analysis of Lipid Peroxidation Products:

    • Extract lipids from tissues or plasma.

    • Measure levels of lipid peroxidation markers such as F2-isoprostanes and neuroprostanes using stable isotope dilution mass spectrometry (GC-MS or LC-MS/MS).[9][10]

  • Analysis of D-PUFA Incorporation:

    • Extract total fatty acids from tissues.

    • Derivatize fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the incorporation of deuterium into specific fatty acids using GC-MS.

In Vitro Studies in Cell Culture

Objective: To investigate the protective effects of D-PUFAs against oxidative stress-induced cell death.

Materials:

  • Deuterated fatty acids (e.g., D4-linolenic acid)[11]

  • Control (hydrogenated) fatty acids

  • Cell culture medium and supplements

  • Cell line of interest (e.g., primary cortical neurons, cancer cell lines)

  • Oxidative stress-inducing agent (e.g., menadione, hydrogen peroxide)[12]

  • Fluorescent probes for ROS and cell viability (e.g., DCFDA, Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Culture and D-PUFA Treatment:

    • Culture cells under standard conditions.

    • Prepare stock solutions of D-PUFAs and H-PUFAs, typically complexed to bovine serum albumin (BSA) to aid solubility.

    • Treat cells with various concentrations of D-PUFAs or H-PUFAs for a predetermined period (e.g., 24-72 hours).[13] It is crucial to use concentrations that are not cytotoxic; typically in the range of 10-50 µM.[13]

  • Induction of Oxidative Stress:

    • After the pre-treatment period, expose the cells to an oxidative stress-inducing agent at a concentration and duration determined by preliminary experiments to cause significant cell death in the control group.

  • Assessment of Cell Viability and Oxidative Stress:

    • Measure cell viability using assays such as MTT or by staining with viability dyes like propidium iodide.

    • Quantify intracellular ROS levels using fluorescent probes like DCFDA.

    • Measure lipid peroxidation using commercially available kits that detect malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).[12]

  • Data Analysis:

    • Compare the levels of cell death, ROS production, and lipid peroxidation between the D-PUFA-treated and control groups.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central signaling pathways influenced by deuterated fatty acids.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by D-PUFA PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA H• abstraction O2 Oxygen (O2) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Lipid_Peroxyl_Radical O2->Lipid_Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide PUFA2 Another PUFA-H Lipid_Peroxyl_Radical->PUFA2 H• abstraction PUFA2->Lipid_Radical Generates new Lipid Radical D_PUFA Deuterated PUFA (D-PUFA) ROS_D Reactive Oxygen Species (ROS) ROS_D->D_PUFA H• abstraction significantly slowed (Kinetic Isotope Effect)

Caption: The lipid peroxidation cascade and its inhibition by deuterated PUFAs.

Ferroptosis_Pathway cluster_lipid_metabolism Lipid Metabolism cluster_peroxidation Lipid Peroxidation cluster_defense Cellular Defense cluster_inhibition Inhibition by D-PUFA PUFA PUFA ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA_PL PUFA-containing Phospholipids LPCAT3->PUFA_PL D_PUFA_PL D-PUFA-containing Phospholipids LPCAT3->D_PUFA_PL Lipid_Peroxides Lipid Peroxides (PUFA-OOH) PUFA_PL->Lipid_Peroxides Iron Fe2+ ROS ROS Iron->ROS Fenton Reaction ROS->PUFA_PL GPX4 GPX4 Lipid_Peroxides->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols GSH GSH GSH->GPX4 D_PUFA D-PUFA D_PUFA->ACSL4 Incorporated into membranes ROS_D ROS ROS_D->D_PUFA_PL Peroxidation Inhibited

Caption: The role of D-PUFAs in the inhibition of the ferroptosis signaling pathway.

Experimental_Workflow cluster_invivo In Vivo (Animal Model) cluster_invitro In Vitro (Cell Culture) cluster_data Data Interpretation Diet D-PUFA or Control Diet Formulation Admin Dietary Administration Diet->Admin Sample_Vivo Tissue/Blood Collection Admin->Sample_Vivo Analysis_Vivo GC-MS/LC-MS/MS Analysis (Isoprostanes, D-PUFA incorporation) Sample_Vivo->Analysis_Vivo Quant Quantitative Analysis of Metabolic Markers Analysis_Vivo->Quant Treatment Cell Treatment with D-PUFA or Control Stress Induction of Oxidative Stress Treatment->Stress Sample_Vitro Cell Lysis/Staining Stress->Sample_Vitro Analysis_Vitro Viability, ROS, Lipid Peroxidation Assays Sample_Vitro->Analysis_Vitro Analysis_Vitro->Quant Mech Mechanistic Insights into Disease Pathology Quant->Mech

Caption: A generalized experimental workflow for studying deuterated fatty acids.

Conclusion and Future Directions

Deuterated fatty acids are a transformative technology in metabolic research, offering an unparalleled ability to dissect the role of lipid peroxidation in health and disease. The quantitative data and experimental protocols presented in this guide highlight the utility of D-PUFAs in preclinical studies. Future research will likely focus on translating these findings to the clinic, with ongoing clinical trials investigating the therapeutic potential of D-PUFAs for a range of debilitating diseases. The continued application of this technology promises to yield further insights into the intricate mechanisms of metabolic regulation and pave the way for a new class of therapies targeting oxidative stress.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using Stearic Acid-d35. This powerful technique offers a robust method for tracing the metabolic fate of stearic acid, a ubiquitous saturated fatty acid, through complex biological systems. By replacing hydrogen atoms with deuterium, this compound becomes a metabolic tracer that can be distinguished from its endogenous counterpart by mass spectrometry. This allows for the precise quantification of its uptake, transport, and incorporation into various lipid species, providing invaluable insights into cellular metabolism in both health and disease.

Core Principles of Stable Isotope Labeling with Fatty Acids

Stable isotope labeling is a technique used to track the movement of atoms through a metabolic pathway. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including studies in humans. The fundamental concept involves introducing a molecule, in this case, this compound, enriched with a heavy isotope (deuterium, ²H) into a biological system.[1] This labeled precursor is then utilized by cells and incorporated into newly synthesized lipids.

Mass spectrometry is the primary analytical tool used to detect and quantify the incorporation of stable isotopes. The mass spectrometer separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, lipids that have incorporated this compound will have a higher mass than their unlabeled counterparts. This mass shift allows for the differentiation and quantification of the labeled and unlabeled lipid pools.

Data Presentation: Tracking the Metabolic Fate of Stearic Acid

Time (hours)¹³C-Stearic Acid (18:0) Enrichment (%)¹³C-Palmitic Acid (16:0) Enrichment (%)¹³C-Oleic Acid (18:1) Enrichment (%)
0 10000
2 85.23.111.7
4 72.54.818.7
6 61.85.922.3
8 53.16.524.4
24 25.67.820.1

This table is illustrative and adapted from studies on ¹³C-labeled stearic acid to demonstrate the nature of data obtainable from stable isotope tracing experiments.[2]

Key Metabolic Pathways Involving Stearic Acid

Stearic acid is a central molecule in lipid metabolism, participating in several key pathways. Understanding these pathways is crucial for interpreting the data from stable isotope labeling experiments.

De Novo Lipogenesis

De novo lipogenesis is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[3][4] In this pathway, acetyl-CoA is converted to palmitic acid (16:0), which can then be elongated to form stearic acid (18:0). Stearic acid can be further desaturated to oleic acid (18:1).

de_novo_lipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (mitochondrion) Pyruvate->AcetylCoA_mito Citrate_mito Citrate (mitochondrion) AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate (cytosol) Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA_cyto Acetyl-CoA (cytosol) Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC Palmitic_Acid Palmitic Acid (16:0) AcetylCoA_cyto->Palmitic_Acid FASN MalonylCoA->Palmitic_Acid Stearic_Acid Stearic Acid (18:0) Palmitic_Acid->Stearic_Acid ELOVL Oleic_Acid Oleic Acid (18:1) Stearic_Acid->Oleic_Acid SCD1

Caption: De Novo Lipogenesis Pathway. (Within 100 characters)

Sphingolipid Metabolism

Stearic acid is a key component in the synthesis of sphingolipids, a class of lipids involved in signal transduction and cell recognition.[5][6] The synthesis begins with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions to produce ceramide. The fatty acid chain of ceramide can be of various lengths, with stearic acid being a common one.

sphingolipid_metabolism Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK StearoylCoA Stearoyl-CoA (from Stearic Acid) StearoylCoA->Dihydroceramide

Caption: Sphingolipid Metabolism Pathway. (Within 100 characters)

CD36 Signaling Pathway

CD36 is a transmembrane protein that facilitates the uptake of long-chain fatty acids, including stearic acid. Upon binding of fatty acids, CD36 can initiate intracellular signaling cascades that regulate lipid metabolism and inflammatory responses.

CD36_signaling cluster_membrane Plasma Membrane Stearic_Acid This compound CD36 CD36 Stearic_Acid->CD36 Src_Kinases Src Family Kinases (e.g., Fyn) CD36->Src_Kinases activates Downstream_Signaling Downstream Signaling (e.g., MAPK, Vav) Src_Kinases->Downstream_Signaling activates Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression Lipid_Metabolism Modulation of Lipid Metabolism Downstream_Signaling->Lipid_Metabolism

Caption: CD36 Signaling Pathway. (Within 100 characters)

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope labeling experiments with this compound in cultured cells.

Experimental Workflow

experimental_workflow Cell_Culture 1. Cell Culture and Labeling with this compound Harvesting 2. Cell Harvesting and Quenching Cell_Culture->Harvesting Lipid_Extraction 3. Lipid Extraction Harvesting->Lipid_Extraction Derivatization 4. Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis 5. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis Derivatization->MS_Analysis Data_Analysis 6. Data Analysis and Isotopologue Distribution MS_Analysis->Data_Analysis

References

Methodological & Application

Application Note: LC-MS/MS Quantification of Fatty Acids in Biological Matrices Using Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids (FAs) are crucial biomolecules involved in energy storage, cell membrane structure, and complex signaling pathways.[1] Their quantitative analysis is vital for understanding metabolic diseases, cancer, and cardiovascular conditions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical technique for FA profiling due to its high sensitivity, selectivity, and specificity.[1][2] A major challenge in quantitative analysis is correcting for sample loss during preparation and variations in ionization efficiency.[3] The stable isotope dilution method, using an isotopically labeled internal standard (IS), is the gold standard for accurate quantification.[4] Stearic Acid-d35, a deuterated analog of the common saturated fatty acid, is an excellent internal standard for the quantification of stearic acid and other long-chain fatty acids.[5][6] This application note provides a detailed protocol for the extraction and quantification of fatty acids from plasma using this compound as an internal standard.

Principle of the Method This method employs a liquid-liquid extraction procedure to isolate fatty acids from a biological matrix (e.g., plasma).[7] A known amount of the internal standard, this compound, is added at the beginning of the sample preparation process to account for analyte loss and matrix effects.[3] The extracted fatty acids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Fatty acids are typically ionized using electrospray ionization (ESI) in negative mode.[8] Quantification is achieved by calculating the peak area ratio of the target fatty acid analyte to the this compound internal standard and plotting it against a calibration curve prepared with known concentrations of non-labeled standards.

Experimental Workflow & Protocols

The overall experimental workflow is depicted in the diagram below, outlining the process from sample collection to final data analysis.

LC-MS_Workflow Figure 1: Overall Experimental Workflow for Fatty Acid Quantification. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection Add_IS 2. Add this compound (IS) Sample->Add_IS Acidify 3. Acidify Sample (e.g., with HCl) Add_IS->Acidify Extract 4. Liquid-Liquid Extraction (e.g., with iso-octane) Acidify->Extract Dry 5. Evaporate Solvent Extract->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Inject 7. Inject Sample Reconstitute->Inject LC_Sep 8. Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect 9. MS/MS Detection (Negative ESI, MRM Mode) LC_Sep->MS_Detect Integration 10. Peak Integration MS_Detect->Integration Ratio 11. Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantify 12. Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Reagents
  • Standards: Stearic Acid, Palmitic Acid, Oleic Acid, Linoleic Acid, etc. (Sigma-Aldrich or equivalent)

  • Internal Standard: this compound (Cayman Chemical, CIL, or equivalent)[5][9]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Iso-octane (HPLC Grade), Isopropanol (LC-MS Grade)

  • Reagents: Formic Acid, Ammonium Acetate, Hydrochloric Acid (HCl), Potassium Hydroxide (KOH)

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, LC-MS/MS system with ESI source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions for each fatty acid standard and this compound in methanol.

  • Working Standard Mixture: Combine aliquots of the primary stocks to create a mixed standard solution containing all target fatty acids at a suitable concentration (e.g., 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock with methanol.

  • Calibration Curve Standards: Serially dilute the working standard mixture with methanol:water (1:1, v/v) to prepare a series of calibration standards ranging from approximately 5 ng/mL to 2000 ng/mL. Add the internal standard working solution to each calibrator to achieve a final constant concentration (e.g., 100 ng/mL).

Sample Preparation Protocol (from Plasma)

This protocol is adapted from established methods for fatty acid extraction.[7]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquot: In a glass tube, add 100 µL of plasma.

  • Add Internal Standard: Spike the sample by adding 10 µL of the 10 µg/mL this compound working solution. Vortex briefly.

  • Lysis and Acidification: Add 200 µL of methanol to lyse cells and precipitate proteins. Vortex for 30 seconds. Acidify the mixture by adding 10 µL of 2.5 M HCl to reach a final concentration of approximately 25 mM.[7]

  • Extraction: Add 1 mL of iso-octane to the tube. Vortex vigorously for 2 minutes.[7]

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.[7]

  • Collect Supernatant: Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube.[7]

  • Repeat Extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic fractions to maximize recovery.[7]

  • Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile, 10% Water with 2 mM ammonium acetate).[8] Vortex to ensure the residue is fully dissolved. Transfer to an LC vial for analysis.

LC-MS/MS Analysis Protocol

The following are typical starting parameters. Method optimization is recommended for specific instruments and applications.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm particle size).[10]

  • Mobile Phase A: 10% Acetonitrile in Water with 2 mM Ammonium Acetate.[8]

  • Mobile Phase B: 90% Acetonitrile in Isopropanol with 2 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient to 97% B

    • 10-13 min: Hold at 97% B

    • 13.1-15 min: Return to 30% B and equilibrate.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[8]

  • Key MS Parameters:

    • Spray Voltage: -4500 V

    • Source Temperature: 300-400 °C[8]

    • Nebulizer Gas (N2): 3 L/min[8]

    • Collision Gas: Argon

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation & Results

Principle of Isotopic Labeling

This compound is an ideal internal standard because it is chemically identical to its endogenous counterpart but has a significantly higher mass due to the replacement of 35 hydrogen atoms with deuterium.[5][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their identical chemical properties ensure they behave similarly during sample extraction and ionization.

IS_Principle Figure 2: Analyte and Internal Standard Relationship. Analyte Stearic Acid (Analyte) C₁₈H₃₆O₂ MW: 284.5 Method {Co-extracted & Co-elute} Analyte->Method IS This compound (Internal Standard) C₁₈HD₃₅O₂ MW: 319.7 IS->Method MS {Separated by Mass (m/z)} Method->MS

Caption: Relationship between the analyte and its stable isotope-labeled standard.

Quantitative Data Summary

The following table summarizes the MRM transitions for several common fatty acids, including the internal standard. The precursor ion corresponds to the deprotonated molecule [M-H]⁻, and the product ion is a characteristic fragment used for quantification.

AnalyteAbbreviationPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
Palmitic AcidC16:0255.2255.2
Stearic Acid C18:0 283.3 283.3
Oleic AcidC18:1281.3281.3
Linoleic AcidC18:2279.2279.2
α-Linolenic AcidC18:3277.2277.2
Arachidonic AcidC20:4303.2303.2
Eicosapentaenoic AcidC20:5301.2257.2
Docosahexaenoic AcidC22:6327.2283.2
This compound (IS) C18:0-d35 318.5 318.5

Note: For saturated fatty acids like Palmitic and Stearic acid, fragmentation is often minimal in negative ESI mode, so the precursor ion is monitored as the "product" in the MRM transition.[12] Transitions for other fatty acids are based on common literature values.[8]

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each fatty acid analyte and the this compound internal standard.

  • Calibration Curve: For each analyte in the calibration standards, calculate the peak area ratio (Analyte Area / IS Area). Plot these ratios against the known concentrations of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

  • Quantification of Unknowns: Calculate the peak area ratio for each analyte in the unknown samples. Use the regression equation from the calibration curve to determine the concentration of the fatty acid in the sample.

Conclusion This application note provides a comprehensive and robust LC-MS/MS method for the quantification of free fatty acids in plasma using this compound as an internal standard. The use of a stable isotope-labeled standard ensures high accuracy and precision by correcting for variations throughout the analytical process. The detailed protocols for sample preparation and LC-MS/MS analysis can be adapted by researchers for high-throughput lipidomic studies in clinical and drug development settings.

References

Application Notes: Stearic Acid-d35 as a Tracer for In Vivo Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0) is a long-chain saturated fatty acid prevalent in many animal and vegetable fats and oils.[1] Unlike other saturated fatty acids, dietary stearic acid does not appear to increase the risk of cardiovascular disease and may even have some beneficial metabolic effects.[2][3] To accurately study its metabolic fate in vivo, stable isotope-labeled tracers are indispensable tools. Stearic Acid-d35, a deuterated form of stearic acid, serves as an excellent tracer for quantifying various aspects of fatty acid metabolism. Its use in conjunction with mass spectrometry allows for the precise tracking of its absorption, tissue uptake, conversion to other fatty acids, incorporation into complex lipids, and oxidation. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in in vivo fatty acid metabolism research.

Key Applications of this compound Tracer Studies

  • Quantification of Dietary Fatty Acid Absorption: Determining the efficiency of stearic acid absorption from the gut.

  • Measurement of Fatty Acid Oxidation (Beta-Oxidation): Assessing the rate at which stearic acid is broken down for energy production.

  • Determination of Fatty Acid Desaturation: Tracking the conversion of stearic acid to oleic acid (C18:1) by stearoyl-CoA desaturase-1 (SCD1).

  • Analysis of Triglyceride and Phospholipid Synthesis: Measuring the rate of incorporation of stearic acid into complex lipids like triglycerides and phospholipids.

  • Investigation of VLDL-Triglyceride Kinetics: Studying the production and turnover of very-low-density lipoprotein (VLDL) triglycerides.

Data Presentation

The following tables summarize quantitative data from in vivo human studies that have utilized stable isotope tracers to investigate stearic acid metabolism.

ParameterValueComparison with Palmitic Acid (C16:0)Reference
Intestinal Absorption ~94.1%Slightly lower than palmitic acid (~97.3%)[4]
Desaturation to Monounsaturated Fatty Acid 9.2% (to Oleic Acid, C18:1)2.4 times higher than the conversion of palmitic acid to palmitoleic acid (3.9%)[1][5]
Incorporation into Plasma Triglycerides 30-40% lowerLower than palmitic acid[1]
Incorporation into Plasma Cholesterol Esters 30-40% lowerLower than palmitic acid[1]
Incorporation into Phosphatidylcholine ~40% higherHigher than palmitic acid[1]
Beta-Oxidation Slower than unsaturated fatty acidsSlower than palmitic acid[1]

Table 1: Comparative Metabolism of Dietary Stearic Acid and Palmitic Acid in Humans. This table presents a summary of the metabolic fate of stearic acid in comparison to palmitic acid, another common saturated fatty acid, based on stable-isotope tracer studies in humans.

Experimental Protocols

Protocol 1: Oral Administration for Measuring Fatty Acid Absorption and Metabolism

This protocol is designed to assess the intestinal absorption and subsequent metabolic fate of dietary stearic acid.

1. Subject Preparation:

  • Subjects should fast overnight (10-12 hours) prior to the study.
  • A baseline blood sample is collected.

2. Tracer Administration:

  • A standardized liquid meal is prepared containing a known amount of this compound. The tracer can be incorporated into a triglyceride form to mimic dietary fat.
  • The typical oral dose of the tracer for human studies is in the range of 50-100 mg, but the exact amount should be optimized based on the analytical sensitivity.

3. Blood Sampling:

  • Blood samples are collected at regular intervals post-meal (e.g., 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Fecal Collection (for absorption studies):

  • For precise absorption measurements, a complete fecal collection is required for 72-96 hours following tracer administration.

5. Sample Analysis (Plasma):

  • Lipids are extracted from plasma using a method such as the Folch or Bligh-Dyer procedure.
  • The extracted lipids are fractionated into different classes (e.g., free fatty acids, triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
  • The fatty acids in each fraction are converted to their fatty acid methyl esters (FAMEs) by derivatization with a reagent like boron trifluoride-methanol.
  • The enrichment of this compound and its metabolites (e.g., Oleic Acid-d33) in each lipid fraction is determined by gas chromatography-mass spectrometry (GC-MS).

6. Sample Analysis (Feces):

  • Fecal samples are homogenized, and total lipids are extracted.
  • The amount of unabsorbed this compound is quantified by GC-MS to calculate the percentage of absorption.

Protocol 2: Intravenous Infusion for Studying VLDL-Triglyceride Kinetics

This protocol is used to determine the rate of appearance (Ra) and fractional catabolic rate (FCR) of VLDL-triglycerides.

1. Subject Preparation:

  • Subjects fast overnight (10-12 hours).
  • Two intravenous catheters are placed in opposite arms, one for tracer infusion and one for blood sampling.
  • A baseline blood sample is collected.

2. Tracer Preparation and Infusion:

  • This compound is complexed to albumin to create a tracer solution suitable for intravenous infusion.
  • A primed-continuous infusion is often used to achieve isotopic steady-state in the plasma free fatty acid pool more rapidly. A priming bolus of the tracer is administered, followed by a constant infusion over several hours (e.g., 4-6 hours).
  • The infusion rate should be carefully controlled using an infusion pump.

3. Blood Sampling:

  • Blood samples are collected at regular intervals during the infusion (e.g., every 30 minutes) to monitor the isotopic enrichment of this compound in the plasma free fatty acid pool and its incorporation into VLDL-triglycerides.

4. VLDL Isolation:

  • VLDL is isolated from plasma by ultracentrifugation.

5. Sample Analysis:

  • Lipids are extracted from the VLDL fraction.
  • Triglycerides are isolated, and the fatty acids are converted to FAMEs.
  • The enrichment of this compound in VLDL-triglycerides is measured by GC-MS.

6. Kinetic Modeling:

  • The rate of appearance of VLDL-triglycerides is calculated from the isotopic enrichment of the precursor pool (plasma free fatty acid this compound) and the product pool (VLDL-triglyceride this compound) at isotopic steady-state.

GC-MS Analysis of this compound Enrichment

1. Sample Preparation and Derivatization:

  • Fatty acids from plasma lipid fractions are converted to fatty acid methyl esters (FAMEs) using 14% boron trifluoride in methanol at 100°C for 1 hour.
  • Alternatively, for free fatty acids, derivatization to pentafluorobenzyl (PFB) esters can be performed for enhanced sensitivity in negative chemical ionization mode.[6][7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-225 or similar).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient is used to separate the different fatty acid methyl esters. A typical program might start at 100°C, ramp to 220°C, and hold for a period to ensure elution of all analytes.
  • Mass Spectrometer: Operated in electron ionization (EI) mode or negative chemical ionization (NCI) mode for PFB esters.
  • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor the molecular ions or characteristic fragment ions of unlabeled stearic acid (m/z 298 for the methyl ester) and this compound (m/z 333 for the methyl ester).

3. Data Analysis:

  • The isotopic enrichment is calculated as the ratio of the peak area of the labeled tracer (this compound) to the total peak area of the labeled and unlabeled compound.

Visualizations

Fatty_Acid_Metabolism_Workflow cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation oral Oral This compound blood Blood Sampling oral->blood feces Fecal Collection (Oral only) oral->feces iv Intravenous This compound iv->blood extraction Lipid Extraction blood->extraction feces->extraction fractionation Lipid Fractionation (TLC/SPE) extraction->fractionation derivatization Derivatization (FAMEs) fractionation->derivatization gcms GC-MS Analysis derivatization->gcms absorption Absorption Rate gcms->absorption kinetics Metabolic Kinetics (Oxidation, Desaturation, Incorporation) gcms->kinetics

Caption: Experimental workflow for in vivo fatty acid metabolism studies using this compound.

Stearic_Acid_Metabolic_Pathway cluster_absorption Intestinal Absorption cluster_circulation Circulation cluster_tissue_uptake Tissue Uptake & Metabolism cluster_liver_metabolism Hepatic Metabolism SA_d35 This compound (C18:0-d35) Chylomicrons Incorporation into Chylomicrons SA_d35->Chylomicrons Dietary Intake Plasma_FFA Plasma Free Fatty Acid Pool Chylomicrons->Plasma_FFA Lipoprotein Lipase Liver Liver Plasma_FFA->Liver Adipose Adipose Tissue Plasma_FFA->Adipose Muscle Muscle Plasma_FFA->Muscle Oleic_Acid Oleic Acid-d33 (C18:1-d33) Liver->Oleic_Acid SCD1 VLDL_TG VLDL-Triglycerides Liver->VLDL_TG Esterification Beta_Oxidation Beta-Oxidation (Energy) Liver->Beta_Oxidation Muscle->Beta_Oxidation VLDL_TG->Adipose Storage VLDL_TG->Muscle Energy

Caption: Major metabolic pathways of this compound in vivo.

References

Application Notes and Protocols for Stearic Acid-d35 Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic Acid-d35 is a stable isotope-labeled saturated fatty acid used as a tracer in metabolic research. Its deuteration allows for the tracking and quantification of stearic acid uptake, incorporation into complex lipids, and its metabolic fate within cells using mass spectrometry.[1] These studies are crucial for understanding lipid metabolism, identifying metabolic pathway alterations in disease states, and for the development of therapeutic agents targeting lipid metabolism. Stearic acid itself is a major component of dietary fats and has been shown to influence various cellular processes, including inflammation and apoptosis.[2][3]

This document provides detailed protocols for the preparation and administration of this compound to cultured cells, along with methods for subsequent lipid analysis. It also outlines key signaling pathways affected by stearic acid.

Data Presentation

Table 1: Recommended Concentrations and Incubation Times for this compound in Cell Culture
Cell TypeConcentration RangeIncubation TimeApplicationReference(s)
Human Aortic Endothelial Cells (HAECs)25 - 75 µM24 - 48 hoursPro-inflammatory response, Apoptosis[2]
3T3-L1 Preadipocytes35 - 200 µM48 hoursCytotoxicity, Apoptosis[4]
Circulating Angiogenic Cells (CACs)100 µM3 - 24 hoursLipotoxicity, Pro-inflammatory response[5][6]
Bone Marrow-Derived Macrophages100 - 400 µM16 - 24 hoursCD11c expression, Inflammatory response[7]
HepG2 (Hepatocellular Carcinoma)0.25 - 1.0 mM4 hoursLipid synthesis and secretion[8]

Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Fatty acids have low solubility in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.

Materials:

  • This compound (powder)

  • Fatty acid-free BSA

  • Ethanol, 100%

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile 0.22 µm filter

  • Water bath or heating block

  • Sonicator

Procedure:

  • Prepare a 5 mM this compound stock solution:

    • Dissolve the appropriate amount of this compound in 100% ethanol. For example, to make 1 ml of a 5 mM stock, dissolve 1.6 mg of this compound (MW: 319.72 g/mol ) in 1 ml of ethanol.

    • Heat the solution at 60-70°C to ensure complete dissolution.

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium.

    • Sterile filter the solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C.

  • Complex this compound with BSA:

    • Slowly add the warm this compound stock solution to the warm BSA solution while vortexing or stirring gently. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.

    • For difficult-to-dissolve saturated fatty acids, heating the mixture to 37°C or slightly higher and sonicating until the solution is clear can be beneficial.[9]

  • Final Preparation and Storage:

    • The final concentration of the this compound-BSA complex can be adjusted by diluting with cell culture medium.

    • Prepare a BSA-only control by adding an equivalent volume of ethanol (without this compound) to the BSA solution.

    • The complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.[9]

Protocol 2: Administration of this compound to Cultured Cells

Materials:

  • Cultured cells at desired confluency (typically 70-80%)

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • BSA-only control (from Protocol 1)

Procedure:

  • Remove the existing culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add fresh culture medium containing the desired final concentration of the this compound-BSA complex.

  • For the control group, add culture medium containing the BSA-only control at a volume equivalent to the highest volume of the this compound-BSA complex used.

  • Incubate the cells for the desired period (refer to Table 1) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Lipid Extraction and Sample Preparation for Mass Spectrometry

This protocol provides a general framework for lipid extraction. The specific method may need to be optimized based on the downstream analytical technique (GC-MS or LC-MS).

Materials:

  • Methanol

  • Chloroform

  • Iso-octane

  • 1N HCl

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

  • Internal standards for quantification (optional)

Procedure:

  • Cell Harvesting and Lysis:

    • After incubation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a methanol and chloroform mixture (e.g., 2:1 v/v). For a 6-well plate, 1 ml per well is typically sufficient.

    • Scrape the cells and transfer the lysate to a glass tube.

  • Lipid Extraction (Bligh-Dyer method modification):

    • To the cell lysate, add chloroform and water (or an acidic solution like 0.9% NaCl) to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Saponification (for total fatty acid analysis):

    • To release fatty acids from complex lipids, resuspend the dried lipid extract in a methanolic potassium hydroxide (KOH) solution.

    • Incubate at 37°C for 30 minutes.[3]

    • Acidify the solution with 1N HCl to a pH below 5.[3]

    • Extract the free fatty acids twice with iso-octane.[3]

    • Combine the iso-octane fractions and dry them down.

  • Derivatization for GC-MS Analysis:

    • To improve volatility and chromatographic separation, derivatize the fatty acids to fatty acid methyl esters (FAMEs) or other derivatives (e.g., using pentafluorobenzyl bromide).

    • Follow the specific protocol for the chosen derivatization reagent.

  • Analysis by Mass Spectrometry:

    • Reconstitute the derivatized sample in an appropriate solvent for injection into the GC-MS or LC-MS system.

    • The mass spectrometer will separate and quantify the unlabeled and deuterated stearic acid based on their mass-to-charge ratio.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis SA_d35 This compound (Powder) Complex This compound-BSA Complex SA_d35->Complex Ethanol, Heat BSA Fatty Acid-Free BSA BSA->Complex PBS/Medium Treatment Incubation Complex->Treatment Add to Medium Cells Cultured Cells Cells->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS LC-MS / GC-MS Analysis Derivatization->MS

Caption: Experimental workflow for this compound administration and analysis.

stearic_acid_pathway cluster_membrane Cell Membrane & Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus SA_d35 This compound TLR4 TLR4 SA_d35->TLR4 SCD1 SCD1 (Stearoyl-CoA Desaturase) SA_d35->SCD1 PL Phospholipids SA_d35->PL TG Triglycerides SA_d35->TG ER_Stress ER Stress SA_d35->ER_Stress SA_d35->ER_Stress NFkB NF-κB TLR4->NFkB TLR4->NFkB OA_d35 Oleic Acid-d35 SCD1->OA_d35 IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK IRE1a->NFkB IRE1a->NFkB ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis CHOP->Apoptosis Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation NFkB->Inflammation

Caption: Signaling pathways affected by stearic acid.

References

Application Notes and Protocols for Lipidomics Sample Preparation Utilizing Stearic Acid-d35 Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a burgeoning field providing deep insights into cellular metabolism, signaling pathways, and the pathogenesis of various diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. However, the inherent variability in sample preparation, extraction efficiency, and instrument response poses significant challenges to achieving precise and reproducible results. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics.[1] Stearic Acid-d35, a deuterated analog of the common saturated fatty acid, serves as an excellent internal standard for the quantification of fatty acids and other lipid classes. Its chemical similarity to endogenous lipids ensures it behaves similarly during extraction and ionization, thus effectively correcting for variations throughout the analytical workflow.[2]

These application notes provide detailed protocols for lipidomics sample preparation from various biological matrices, incorporating this compound as an internal standard for accurate quantification by mass spectrometry.

Application Notes: Principles of Lipid Extraction

The initial and most critical step in lipidomics is the efficient extraction of lipids from the biological matrix while minimizing degradation and contamination. The choice of extraction method depends on the lipid classes of interest and the sample type.

1. Liquid-Liquid Extraction (LLE)

LLE is the most common technique in lipidomics, employing a combination of organic solvents to partition lipids from aqueous cellular components.[3]

  • Folch Method: This classic method uses a chloroform:methanol (2:1, v/v) mixture to create a monophasic system that efficiently solubilizes a broad range of lipids. The subsequent addition of water or a salt solution induces phase separation, with lipids remaining in the lower chloroform layer.[3]

  • Bligh & Dyer Method: A modification of the Folch method, this procedure utilizes a lower proportion of chloroform and methanol, making it suitable for samples with higher water content.[3]

  • Methyl-tert-butyl ether (MTBE) Method (Matyash Method): This method offers a safer alternative to chloroform and results in a biphasic separation where the upper organic layer contains the lipids. This simplifies the collection of the lipid extract and is amenable to high-throughput applications.[4]

2. Solid-Phase Extraction (SPE)

SPE can be used for selective isolation and fractionation of specific lipid classes from a complex mixture. It is particularly useful for enriching low-abundance lipids or removing interfering substances.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using MTBE Method

This protocol is adapted for the extraction of total lipids from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Add 225 µL of cold methanol containing the appropriate concentration of this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute and then incubate on an orbital shaker for 15 minutes at 4°C.

  • Add 188 µL of water to induce phase separation.[1]

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Lipid Extraction from Tissues using Folch Method

This protocol is suitable for the extraction of lipids from solid tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • This compound internal standard solution (in chloroform:methanol)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure:

  • Weigh a small piece of frozen tissue (10-50 mg) and place it in a homogenization tube.

  • Add a pre-determined volume of cold chloroform:methanol (2:1, v/v) containing this compound internal standard. The volume should be sufficient to immerse the tissue (e.g., 1 mL).

  • Homogenize the tissue until a uniform suspension is achieved.

  • Incubate the homogenate for 15 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of solvent).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Transfer the reconstituted sample to an autosampler vial.

Protocol 3: Lipid Extraction from Adherent Cells using a Bligh & Dyer-based Method

This protocol is designed for lipid extraction from cultured cells grown in plates.

Materials:

  • Cultured cells in a multi-well plate

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells once with cold phosphate-buffered saline (PBS).

  • Add a sufficient volume of cold methanol containing this compound internal standard to each well (e.g., 500 µL for a 6-well plate).

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add an equal volume of chloroform (e.g., 500 µL).

  • Vortex the mixture vigorously for 1 minute.

  • Add an equal volume of water (e.g., 500 µL).

  • Vortex again for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase.

  • Dry the lipid extract and reconstitute for LC-MS analysis as described in the previous protocols.

Quantitative Data Summary

The use of this compound as an internal standard allows for the correction of analytical variability, leading to accurate and precise quantification. The following tables summarize typical performance characteristics of lipidomics methods employing deuterated fatty acid standards.

Table 1: Linearity and Range

Analyte ClassTypical Concentration Range
Free Fatty Acids0.1 - 100 µM>0.99
Phospholipids0.5 - 500 µM>0.99
Triglycerides1 - 1000 µM>0.98

Table 2: Precision and Accuracy

Analyte ClassIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Free Fatty Acids<10%<15%85-115%
Phospholipids<15%<20%80-120%
Triglycerides<15%<20%80-120%

Table 3: Recovery

Extraction MethodSample MatrixAverage Recovery (%)
MTBEPlasma>90%
FolchLiver Tissue>85%
Bligh & DyerCultured Cells>88%

Note: The values presented in these tables are illustrative and may vary depending on the specific lipid species, instrumentation, and laboratory conditions. Method validation should be performed for each specific application.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with This compound IS sample->add_is homogenize Homogenization (for tissues/cells) add_is->homogenize add_solvents Add Organic Solvents (e.g., MTBE, Chloroform/Methanol) homogenize->add_solvents phase_sep Induce Phase Separation add_solvents->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Extract collect_organic->dry_down reconstitute Reconstitute in LC-MS Buffer dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification using This compound Ratio data_proc->quant

Caption: General workflow for lipidomics sample preparation with internal standard spiking.

G cluster_plasma Plasma/Serum Protocol (MTBE) cluster_tissue Tissue Protocol (Folch) cluster_cells Cell Protocol (Bligh & Dyer) start 20 µL Plasma/Serum add_meoh_is Add 225 µL Methanol + this compound start->add_meoh_is add_mtbe Add 750 µL MTBE add_meoh_is->add_mtbe vortex1 Vortex & Incubate add_mtbe->vortex1 add_h2o Add 188 µL Water vortex1->add_h2o centrifuge Centrifuge (14,000 x g) add_h2o->centrifuge collect Collect Upper Phase centrifuge->collect start_t 10-50 mg Tissue add_cm_is Add Chloroform:Methanol (2:1) + this compound start_t->add_cm_is homogenize_t Homogenize add_cm_is->homogenize_t add_nacl Add 0.9% NaCl homogenize_t->add_nacl centrifuge_t Centrifuge (3,000 x g) add_nacl->centrifuge_t collect_t Collect Lower Phase centrifuge_t->collect_t start_c Washed Cell Pellet add_meoh_is_c Add Methanol + this compound start_c->add_meoh_is_c add_chcl3_c Add Chloroform add_meoh_is_c->add_chcl3_c add_h2o_c Add Water add_chcl3_c->add_h2o_c centrifuge_c Centrifuge (3,000 x g) add_h2o_c->centrifuge_c collect_c Collect Lower Phase centrifuge_c->collect_c

Caption: Comparison of lipid extraction protocols for different biological matrices.

References

Application Notes and Protocols for Measuring Stearic Acid Flux with Deuterium-Labeled Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the metabolic flux of stearic acid using deuterium-labeled tracers. This technique is a powerful tool for understanding fatty acid metabolism in various physiological and pathological states, and it holds significant potential for drug development and discovery. By tracing the fate of deuterium-labeled stearic acid, researchers can gain insights into its uptake, desaturation, elongation, and incorporation into complex lipids.

Introduction to Stearic Acid Flux Analysis

Stearic acid (C18:0) is a common saturated fatty acid that plays a crucial role in cellular structure and energy metabolism. Dysregulation of stearic acid metabolism has been implicated in various diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Measuring the flux of stearic acid through different metabolic pathways provides a dynamic view of its metabolism that cannot be obtained from static concentration measurements alone. Stable isotope tracers, particularly deuterium-labeled stearic acid (d-stearic acid), offer a safe and effective means to perform these kinetic studies in both in vivo and in vitro models.[3][4]

The core principle of this technique involves introducing a known amount of d-stearic acid into a biological system and monitoring its appearance and the appearance of its metabolites over time. Mass spectrometry is the primary analytical tool used to differentiate between the labeled (exogenous) and unlabeled (endogenous) fatty acids.[5]

Data Presentation

The following tables summarize representative quantitative data obtained from studies measuring stearic acid flux.

Table 1: In Vivo Plasma Concentrations of Deuterium-Labeled Stearic Acid and its Metabolites in Rats Following Oral Administration. [5]

Time Point (hours)d7-Stearic Acid (C18:0) (µM)d7-Oleic Acid (C18:1) (µM)d7-Palmitic Acid (C16:0) (µM)
00.00.00.0
11.5 ± 0.30.8 ± 0.20.4 ± 0.1
42.2 ± 0.51.5 ± 0.40.9 ± 0.2
81.8 ± 0.41.2 ± 0.30.7 ± 0.1
240.6 ± 0.10.4 ± 0.10.2 ± 0.05
480.2 ± 0.050.1 ± 0.02< 0.1
72< 0.1< 0.1< 0.1

Data represents mean ± standard deviation. d7-Stearic acid was administered orally to rats, and plasma concentrations of the labeled fatty acid and its desaturation (d7-oleic acid) and β-oxidation (d7-palmitic acid) products were measured at various time points.[5]

Table 2: Representative In Vitro Uptake and Metabolism of Deuterium-Labeled Stearic Acid in Cultured Cancer Cells.

Cell LineTreatment Duration (hours)d-Stearic Acid Uptake (nmol/mg protein)d-Oleic Acid Formation (nmol/mg protein)
Breast Cancer (MCF-7)615.2 ± 2.13.5 ± 0.8
Breast Cancer (MCF-7)2445.8 ± 5.310.2 ± 1.5
Colon Cancer (HT-29)612.5 ± 1.82.8 ± 0.6
Colon Cancer (HT-29)2438.9 ± 4.78.5 ± 1.2

This table presents representative data for the uptake of deuterium-labeled stearic acid and its conversion to deuterium-labeled oleic acid in cultured cancer cells. Actual values will vary depending on the cell line, culture conditions, and tracer concentration.

Experimental Protocols

In Vivo Measurement of Stearic Acid Flux in Mice

This protocol is adapted from methodologies for administering deuterium-labeled substrates to mice.[6]

1. Materials:

  • Deuterium-labeled stearic acid (e.g., d7-stearic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

2. Protocol:

  • Tracer Preparation: Prepare the infusion solution by complexing d-stearic acid with fatty acid-free BSA in sterile saline. A typical concentration for the infusate is 10-20 mM. The molar ratio of fatty acid to BSA should be between 2:1 and 4:1 to ensure solubility.

  • Animal Preparation: Anesthetize the mouse using isoflurane. For intravenous infusion, cannulate the tail vein. For subcutaneous infusion, a catheter can be placed under the skin of the back.[6]

  • Tracer Infusion: Infuse the d-stearic acid solution at a constant rate (e.g., 10-20 µL/min) using an infusion pump. The exact rate should be optimized based on the specific experimental goals.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at baseline (before infusion) and at multiple time points during and after the infusion (e.g., 0, 30, 60, 90, 120 minutes).

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction and Analysis: Extract total lipids from the plasma using a method such as the Folch or Bligh-Dyer extraction. Analyze the fatty acid composition and deuterium enrichment using GC-MS or LC-MS/MS.

In Vitro Measurement of Stearic Acid Flux in Cultured Cells

This protocol provides a general framework for tracing the metabolism of d-stearic acid in cultured cells.

1. Materials:

  • Deuterium-labeled stearic acid (e.g., d7-stearic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

2. Protocol:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Tracer Preparation: Prepare a stock solution of d-stearic acid complexed to BSA in serum-free medium. A typical final concentration of d-stearic acid in the culture medium is 50-200 µM.

  • Tracer Incubation: Remove the growth medium from the cells and wash with PBS. Add the medium containing the d-stearic acid-BSA complex to the cells and incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.

    • Lyse the cells and extract total lipids using a suitable solvent mixture (e.g., chloroform:methanol 2:1).

  • Sample Analysis: Dry the lipid extract under a stream of nitrogen. The fatty acids can then be analyzed for deuterium enrichment by GC-MS or LC-MS/MS, either as free fatty acids or after conversion to fatty acid methyl esters (FAMEs).

GC-MS Analysis of Deuterium-Labeled Fatty Acids

This protocol outlines the derivatization of fatty acids to FAMEs and their analysis by Gas Chromatography-Mass Spectrometry.[3][4]

1. Materials:

  • Boron trifluoride-methanol (BF3-methanol) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

2. Protocol:

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol.

    • Heat at 100°C for 30 minutes in a sealed tube.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use an appropriate temperature program to separate the different fatty acid methyl esters.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the molecular ions of the unlabeled and deuterium-labeled stearic acid, oleic acid, and palmitic acid methyl esters.

    • Quantify the abundance of each labeled and unlabeled species to determine the isotopic enrichment and calculate flux rates.

Visualizations

Experimental_Workflow Experimental Workflow for Measuring Stearic Acid Flux cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol cluster_analysis Sample Analysis Tracer_Prep_Vivo 1. Prepare d-Stearic Acid-BSA Complex Animal_Prep 2. Anesthetize and Cannulate Animal Tracer_Prep_Vivo->Animal_Prep Infusion 3. Infuse d-Stearic Acid Tracer Animal_Prep->Infusion Blood_Sampling 4. Collect Blood Samples at Time Points Infusion->Blood_Sampling Plasma_Sep 5. Separate Plasma Blood_Sampling->Plasma_Sep Lipid_Extraction Lipid Extraction Plasma_Sep->Lipid_Extraction Cell_Culture 1. Culture Cells to Desired Confluency Tracer_Prep_Vitro 2. Prepare d-Stearic Acid-BSA Medium Cell_Culture->Tracer_Prep_Vitro Incubation 3. Incubate Cells with Tracer Tracer_Prep_Vitro->Incubation Harvesting 4. Harvest Cells and Extract Lipids Incubation->Harvesting Harvesting->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Flux Calculation GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for measuring stearic acid flux.

Metabolic_Pathway Metabolic Pathway of Deuterium-Labeled Stearic Acid cluster_pathways Metabolic Fates d_Stearic_Acid d-Stearic Acid (C18:0) Desaturation Stearoyl-CoA Desaturase-1 (SCD1) d_Stearic_Acid->Desaturation Elongation Elongase d_Stearic_Acid->Elongation Beta_Oxidation β-Oxidation d_Stearic_Acid->Beta_Oxidation Incorporation Incorporation into Complex Lipids d_Stearic_Acid->Incorporation d_Oleic_Acid d-Oleic Acid (C18:1) Desaturation->d_Oleic_Acid Desaturation d_Arachidic_Acid d-Arachidic Acid (C20:0) Elongation->d_Arachidic_Acid Elongation d_Palmitic_Acid d-Palmitic Acid (C16:0) Beta_Oxidation->d_Palmitic_Acid Chain Shortening d_Complex_Lipids d-Phospholipids d-Triglycerides d-Cholesteryl Esters Incorporation->d_Complex_Lipids d_Oleic_Acid->Incorporation d_Palmitic_Acid->Incorporation

Caption: Metabolic fate of deuterium-labeled stearic acid.

References

Application Note: Quantitative Analysis of Saturated Fatty Acids Using Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated fatty acids (SFAs) are integral components of cellular structures and play crucial roles in energy metabolism and signaling pathways. The accurate quantification of SFAs in biological matrices is essential for understanding their physiological and pathological roles in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample loss during preparation and instrumental variability. This application note details a robust and reliable method for the quantitative analysis of a range of saturated fatty acids in biological samples using Stearic Acid-d35 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, a deuterated analog of the common C18:0 saturated fatty acid, serves as an ideal internal standard. Its chemical and physical properties closely mimic those of endogenous saturated fatty acids, ensuring similar extraction, derivatization, and chromatographic behavior. The significant mass difference between the deuterated standard and the non-labeled analytes allows for clear differentiation and accurate quantification by mass spectrometry.[1][2][3]

This document provides detailed protocols for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis. Furthermore, it presents representative quantitative performance data and illustrates the experimental workflow and a relevant biological signaling pathway involving saturated fatty acids.

Data Presentation

The following tables summarize the typical quantitative performance parameters for the analysis of saturated fatty acids using this compound as an internal standard. The data is compiled from various studies and represents expected performance characteristics of the method.

Table 1: GC-MS Method Validation for Saturated Fatty Acid Analysis

Analyte (as FAME)Retention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (RSD%)
Myristic Acid (C14:0)~12.5>0.99~0.2~0.695-105<10
Palmitic Acid (C16:0)~14.8>0.99~0.2~0.797-103<8
Stearic Acid (C18:0)~16.9>0.99~0.3~0.998-102<7
Arachidic Acid (C20:0)~18.8>0.99~0.4~1.296-104<10
Behenic Acid (C22:0)~20.5>0.99~0.5~1.595-105<12

Data compiled from representative studies on fatty acid analysis.[4][5] Actual values may vary depending on the specific instrumentation and matrix.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

These are typical starting parameters and may require optimization for specific instruments and applications.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Saturated fatty acid standards (Myristic, Palmitic, Stearic, Arachidic, Behenic acids)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Anhydrous sodium sulfate

  • Biological matrix (e.g., plasma, serum, cell lysate)

Protocol 1: Lipid Extraction from Biological Samples
  • Sample Preparation: To a 2 mL glass vial, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass vial.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: To the dried lipid extract, add 500 µL of 14% BF3-methanol solution.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. This process converts the fatty acids to their more volatile methyl esters.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 500 µL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Collection of FAMEs: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 3: GC-MS Analysis
  • Injection: Inject 1 µL of the final FAMEs extract into the GC-MS system.

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each saturated fatty acid FAME and for this compound methyl ester.

  • Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of each saturated fatty acid and a fixed concentration of the this compound internal standard. The concentration of each analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis biological_sample Biological Sample add_is Add this compound (Internal Standard) biological_sample->add_is add_solvent Add Chloroform:Methanol (2:1) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 phase_sep Phase Separation vortex1->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_extract Dry Extract collect_organic->dry_extract add_bf3 Add BF3-Methanol dry_extract->add_bf3 incubate Incubate at 60°C add_bf3->incubate extract_fames Extract FAMEs with Hexane incubate->extract_fames dry_fames Dry and Reconstitute extract_fames->dry_fames gcms_analysis GC-MS Analysis (SIM Mode) dry_fames->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis of saturated fatty acids.

sfa_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 myd88 MyD88 tlr4->myd88 activates sfa Saturated Fatty Acids (e.g., Stearic Acid) sfa->tlr4 binds irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_ikb NF-κB/IκB ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases NF-κB gene_transcription Gene Transcription nfkb->gene_transcription translocates to nucleus inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->inflammatory_cytokines induces expression

Caption: Saturated fatty acid signaling through the TLR4 pathway.

References

Probing the intricacies of lipid metabolism, from cellular dynamics to systemic effects, is crucial for understanding health and disease. Stable isotope tracers, particularly deuterated fatty acids like Stearic Acid-d35, have emerged as powerful tools for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for designing and implementing metabolic studies using Stearic Acid-d35, offering a non-radioactive method to trace the metabolic fate of this key saturated fatty acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Stearic Acid-d35 is a stable isotope-labeled version of stearic acid where 35 of the hydrogen atoms have been replaced with deuterium. This heavy isotope labeling allows for the differentiation of the tracer from endogenous stearic acid pools using mass spectrometry (MS)-based techniques. Its structural and functional similarity to natural stearic acid ensures it follows the same metabolic pathways, making it an ideal tracer for a variety of in vivo and in vitro studies.[1]

Key Applications:

  • Fatty Acid Metabolism and Flux Analysis: Tracing the uptake, transport, and oxidation of stearic acid in various tissues.[2][3] This allows for the quantification of metabolic rates and fluxes through key pathways.

  • Lipidomics and Complex Lipid Synthesis: Following the incorporation of stearic acid into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[4][5] This provides insights into lipid synthesis and remodeling.

  • Drug Metabolism and Pharmacokinetics: Using this compound as an internal standard for the quantification of stearic acid and other lipids in complex biological matrices.[6][7] Its distinct mass ensures accurate measurement.

  • Investigating Metabolic Diseases: Studying alterations in fatty acid metabolism in the context of diseases like diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[8][9]

Experimental Protocols

Protocol 1: In Vivo Fatty Acid Uptake and Oxidation in a Rodent Model

This protocol outlines a method to assess the whole-body fatty acid uptake and oxidation rate of this compound in a rat model.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for collection of expired air

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (250-300g) to individual metabolic cages for 3 days prior to the experiment. Provide ad libitum access to a standard chow diet and water.

  • Tracer Administration: On the day of the experiment, administer a single oral gavage of this compound (e.g., 10 mg/kg body weight) dissolved in corn oil.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at baseline (0h) and at multiple time points post-administration (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).[10] Collect blood into EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Expired Air Collection: Collect expired air continuously using the metabolic cage system. Trap expired CO2 in a suitable trapping solution (e.g., sodium hydroxide).

  • Sample Preparation for Lipid Analysis:

    • Plasma: Extract total lipids from plasma using a modified Folch method (chloroform:methanol, 2:1 v/v).

    • Hydrolysis: Saponify the lipid extract to release free fatty acids.

    • Derivatization: Derivatize the free fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze the FAMEs to determine the enrichment of this compound and its metabolites (e.g., Palmitic Acid-d33, Oleic Acid-d33) in plasma.

    • Isotope Ratio Mass Spectrometry (IRMS): Analyze the trapped CO2 to determine the enrichment of ¹³C or deuterium in expired CO2, which reflects the oxidation of the labeled fatty acid.

  • Data Analysis: Calculate the rate of appearance (Ra) and disappearance (Rd) of this compound in plasma to determine its flux.[11] Calculate the fractional oxidation rate by measuring the appearance of the label in expired CO2.[2]

Protocol 2: In Vitro Stearic Acid Incorporation into Cellular Lipids

This protocol describes a method to trace the incorporation of this compound into different lipid species in a cell culture model (e.g., HepG2 hepatocytes).

Materials:

  • This compound complexed to bovine serum albumin (BSA)

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency in standard culture medium.

  • Isotope Labeling: Replace the culture medium with medium containing this compound-BSA complex (e.g., 50 µM) and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells and extract total lipids using a modified Bligh and Dyer method (chloroform:methanol:water).

  • LC-MS/MS Analysis:

    • Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using liquid chromatography.

    • Analyze the lipid species by tandem mass spectrometry to identify and quantify the incorporation of the d35-stearoyl chain.

  • Data Analysis: Determine the percentage of each lipid species that contains the this compound label at each time point to assess the dynamics of lipid synthesis.

Data Presentation

Quantitative data from metabolic tracing studies with this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Plasma Kinetics of this compound Following Oral Administration in Rats

Time (hours)Plasma this compound (µM)Plasma Palmitic Acid-d33 (µM)Plasma Oleic Acid-d33 (µM)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
15.2 ± 1.10.8 ± 0.21.5 ± 0.4
412.8 ± 2.52.1 ± 0.54.3 ± 0.9
88.1 ± 1.71.5 ± 0.32.9 ± 0.6
242.3 ± 0.60.5 ± 0.10.9 ± 0.2
480.7 ± 0.20.1 ± 0.00.3 ± 0.1
72< 0.1< 0.1< 0.1

Data are presented as mean ± standard deviation (n=6). Palmitic Acid-d33 and Oleic Acid-d33 are potential metabolites of this compound through beta-oxidation and desaturation, respectively.

Table 2: Incorporation of this compound into Cellular Lipids of HepG2 Cells

Time (hours)Triglycerides (% labeled)Phosphatidylcholine (% labeled)Cholesteryl Esters (% labeled)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
12.5 ± 0.51.1 ± 0.20.8 ± 0.1
410.2 ± 1.84.5 ± 0.83.2 ± 0.6
818.7 ± 3.18.9 ± 1.56.5 ± 1.1
2435.4 ± 5.216.3 ± 2.712.1 ± 2.0

Data are presented as the percentage of the total lipid pool for each class that is labeled with this compound, shown as mean ± standard deviation (n=3).

Mandatory Visualization

Experimental Workflow for In Vivo Metabolic Tracing

G cluster_0 Animal Preparation cluster_1 Tracer Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Interpretation Acclimation Acclimation to Metabolic Cages Administration Oral Gavage of This compound Acclimation->Administration Blood Serial Blood Sampling Administration->Blood Breath Expired Air Collection Administration->Breath Plasma_Processing Plasma Lipid Extraction & Derivatization Blood->Plasma_Processing Breath_Processing CO2 Trapping Breath->Breath_Processing MS_Analysis GC-MS / LC-MS Analysis Plasma_Processing->MS_Analysis Breath_Processing->MS_Analysis Flux_Calculation Calculate Fatty Acid Flux & Oxidation MS_Analysis->Flux_Calculation

Caption: Workflow for in vivo metabolic tracing using this compound.

Metabolic Fate of Stearic Acid

G This compound This compound Stearoyl-CoA-d35 Stearoyl-CoA-d35 This compound->Stearoyl-CoA-d35 Elongation Elongation Stearoyl-CoA-d35->Elongation Elongase Beta-Oxidation Beta-Oxidation Stearoyl-CoA-d35->Beta-Oxidation Acyl-CoA Dehydrogenase Desaturation Desaturation Stearoyl-CoA-d35->Desaturation SCD1 Complex Lipids Complex Lipids Stearoyl-CoA-d35->Complex Lipids Acyltransferases Palmitoyl-CoA-d33 Palmitoyl-CoA-d33 Beta-Oxidation->Palmitoyl-CoA-d33 Acetyl-CoA-d2 Acetyl-CoA-d2 Beta-Oxidation->Acetyl-CoA-d2 Oleoyl-CoA-d33 Oleoyl-CoA-d33 Desaturation->Oleoyl-CoA-d33 Palmitoyl-CoA-d33->Complex Lipids Oleoyl-CoA-d33->Complex Lipids TCA Cycle TCA Cycle Acetyl-CoA-d2->TCA Cycle CO2-d CO2-d TCA Cycle->CO2-d

Caption: Key metabolic pathways for this compound.

Signaling Pathway Influenced by Stearic Acid

SA Stearic Acid CD36 CD36 SA->CD36 Fyn Fyn CD36->Fyn FAK FAK Fyn->FAK mTORC1 mTORC1 FAK->mTORC1 Lipid_Synthesis Lipid Synthesis (TAG, PL) mTORC1->Lipid_Synthesis

Caption: Stearic acid-induced signaling for lipid synthesis.[12]

References

Stearic Acid-d35 applications in studying lipid droplet dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Stearic Acid-d35 in Lipid Droplet Research

Topic: this compound Applications in Studying Lipid Droplet Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid droplets (LDs) are dynamic organelles central to energy and lipid homeostasis, serving as storage depots for neutral lipids like triacylglycerols (TAGs) and sterol esters.[1][2][3] The dynamics of fatty acid (FA) uptake, storage, and mobilization from LDs are critical cellular processes, and their dysregulation is linked to metabolic diseases.[1][3] Stearic acid (C18:0), a common saturated fatty acid, is a key component of cellular lipids.[4] Studying its specific contribution to LD formation and metabolism requires tools that can distinguish it from the endogenous pool of lipids.

This compound (deuterated stearic acid, dSA) is a stable isotope-labeled analog of stearic acid where 35 hydrogen atoms are replaced by deuterium. This isotopic substitution makes it an invaluable, non-perturbative probe for tracing the metabolic fate of exogenous stearic acid.[5][6] Its primary applications leverage two key analytical techniques: Raman Microscopy and Mass Spectrometry.

  • Raman Microscopy: The carbon-deuterium (C-D) bond exhibits a unique vibrational frequency in a "silent" region of the cellular Raman spectrum. This allows for the specific visualization and quantification of this compound uptake and incorporation into lipid droplets in living cells without the need for fluorescent labels, which can be disruptive.[2][7]

  • Mass Spectrometry (MS): The significant mass shift (M+35) of this compound allows it to be used as an internal standard for the precise quantification of endogenous stearic acid and to trace its incorporation into complex lipids (e.g., TAGs, phospholipids) in lipidomics studies.[8]

These application notes provide an overview of the use of this compound, including quantitative data from key studies and detailed experimental protocols.

Data Presentation: Summary of Quantitative Data

The following table summarizes quantitative findings from studies utilizing deuterated stearic acid to investigate lipid droplet dynamics.

ParameterCell/System TypedSA ConcentrationKey FindingsReference(s)
Uptake Efficiency Cat Oocytes50 µM, 100 µM, 200 µMUptake efficiency decreased with increasing dSA concentration and longer culture duration (24h vs. 48h).[7]
LD Accumulation Cat Oocytes200 µMdSA accumulates in all lipid droplets, but different LDs within the same oocyte show heterogeneous dSA concentrations.[7][9]
Lipid Droplet Count 3T3-L1 PreadipocytesNot specifiedStimulation with stearic acid resulted in a decrease in the number of lipid droplets compared to controls.[10]
Fat Accumulation Rate HepG2 CellsNot specifiedThe rate of fat accumulation was low for stearic and palmitic acids compared to high rates for oleic and linoleic acids.[11][12]
Cell Viability HepG2 CellsNot specifiedHigh concentrations of saturated fatty acids like stearic acid led to lower accumulation of LDs and induced cell death.[11][12]

Mandatory Visualizations

Here we provide diagrams illustrating key experimental workflows and metabolic pathways relevant to the use of this compound.

G This compound Uptake Workflow (Raman Microscopy) cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Culture Cells (e.g., HepG2, 3T3-L1) B 2. Prepare dSA-BSA Complex (this compound + Bovine Serum Albumin) A->B C 3. Incubate Cells with dSA-BSA (Time course: e.g., 24-48h) B->C D 4. Live-Cell Imaging (Confocal Raman Microscope) C->D E 5. Spectral Acquisition (Focus on C-D peak ~2100-2200 cm⁻¹) D->E F 6. Image & Data Processing (Generate maps of dSA distribution) E->F G 7. Quantification (dSA concentration in individual LDs) F->G

Caption: Workflow for tracking dSA in lipid droplets using Raman microscopy.

G This compound Workflow (Mass Spectrometry) cluster_exp Experiment cluster_proc Sample Processing cluster_analysis Analysis A 1. Culture & Treat Cells (e.g., with unlabeled stearic acid) B 2. Harvest Cells (Lyse and collect samples) A->B C 3. Spike with Internal Standard (Add known amount of this compound) B->C D 4. Lipid Extraction (e.g., Folch or MTBE method) C->D E 5. Sample Derivatization (Optional for GC-MS) D->E F 6. LC-MS or GC-MS Analysis E->F G 7. Data Processing (Quantify endogenous stearic acid relative to dSA standard) F->G

Caption: Workflow for quantifying stearic acid using dSA as an internal standard.

G Metabolic Fate of this compound dSA_ext Extracellular This compound (dSA) dSA_int Intracellular dSA dSA_ext->dSA_int Uptake (e.g., via CD36) AcylCoA dSA-CoA (Acyl-CoA Synthetase) dSA_int->AcylCoA Activation TAG Triacylglycerol-d35 (TAG-d35) (DGAT enzyme) AcylCoA->TAG Esterification DAG Diacylglycerol (DAG) DAG->TAG LD Lipid Droplet (LD) Storage TAG->LD Incorporation

Caption: Pathway of dSA from uptake to storage in a lipid droplet.

Experimental Protocols

Protocol 1: Live-Cell Raman Imaging of Lipid Droplet Dynamics using this compound

This protocol describes how to prepare cells and perform Raman spectroscopy to visualize the uptake and distribution of deuterated stearic acid in lipid droplets.

Materials:

  • This compound (dSA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Culture dishes with glass or quartz bottom suitable for high-resolution microscopy

  • Confocal Raman Microscope

Procedure:

  • Preparation of dSA-BSA Complex: a. Prepare a stock solution of dSA in ethanol. b. Prepare a BSA solution (e.g., 10% w/v) in serum-free culture medium. c. Slowly add the dSA stock solution to the BSA solution while stirring to create the dSA-BSA complex. The molar ratio of dSA to BSA can be varied (e.g., 2:1 to 5:1) depending on the experimental goal.[7] d. Filter-sterilize the final complex.

  • Cell Culture and Labeling: a. Seed cells onto glass-bottom dishes and allow them to adhere and grow to the desired confluency (e.g., 60-70%). b. Remove the growth medium and replace it with a fresh medium containing the dSA-BSA complex at the desired final concentration (e.g., 50-200 µM).[7] c. Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) to allow for dSA uptake and incorporation.

  • Raman Microspectroscopy: a. After incubation, gently wash the cells twice with warm PBS to remove excess dSA-BSA from the medium. b. Add fresh PBS or phenol red-free medium to the dish for imaging. c. Place the dish on the stage of the confocal Raman microscope. d. Identify cells and intracellular lipid droplets using brightfield or differential interference contrast (DIC) microscopy. e. Acquire Raman spectra from individual lipid droplets. Use a laser excitation wavelength that minimizes autofluorescence (e.g., 532 nm or 785 nm). f. Focus on the spectral region of the C-D stretching vibration (~2100-2200 cm⁻¹) to detect the dSA signal. Also, acquire data for the CH₂ stretching band (~2850 cm⁻¹) as an indicator of total lipid content.[2] g. To visualize the spatial distribution, perform hyperspectral Raman mapping of a selected area within the cell.

  • Data Analysis: a. Process the acquired spectra to remove background noise. b. Generate Raman intensity maps for the C-D peak to visualize the distribution of dSA within the cell and among different lipid droplets. c. Quantify the relative amount of dSA by calculating the ratio of the C-D peak intensity to the CH₂ peak intensity. This provides a measure of dSA incorporation relative to the total lipid content in a droplet.

Protocol 2: Lipid Extraction and GC/LC-MS Analysis using this compound as an Internal Standard

This protocol provides a general method for quantifying stearic acid in a biological sample using dSA as an internal standard.

Materials:

  • This compound (dSA) for internal standard

  • Cultured cells or tissue homogenate

  • Solvents for extraction (e.g., chloroform, methanol, methyl-tert-butyl ether (MTBE))

  • LC-MS or GC-MS system

Procedure:

  • Sample Preparation: a. Harvest cells by scraping or trypsinization, wash with PBS, and determine the cell count or protein concentration for normalization. b. For tissue samples, homogenize a known weight of the tissue in an appropriate buffer.

  • Lipid Extraction: a. To the cell pellet or tissue homogenate, add a known amount of this compound as an internal standard. The amount should be in a similar range to the expected amount of endogenous stearic acid. b. Perform lipid extraction using a standard method like the Folch method (chloroform/methanol) or an MTBE-based method.[8] c. Briefly, add methanol followed by the extraction solvent (chloroform or MTBE). Vortex thoroughly. d. Induce phase separation by adding water. Vortex again and centrifuge. e. Carefully collect the lower organic phase (Folch) or upper organic phase (MTBE), which contains the lipids. f. Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for MS (Optional for GC-MS): a. For GC-MS analysis, the fatty acids must be derivatized to make them volatile. A common method is to convert them to fatty acid methyl esters (FAMEs) by incubating the dried lipid extract with methanol containing an acid catalyst (e.g., HCl or H₂SO₄) at an elevated temperature. b. For LC-MS, derivatization is typically not required. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/isopropanol).

  • Mass Spectrometry Analysis: a. Inject the prepared sample into the GC-MS or LC-MS/MS system.[8] b. For quantification, use selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS. c. Monitor the specific mass-to-charge ratio (m/z) for both the endogenous stearic acid (or its derivative) and the this compound internal standard.

  • Data Analysis: a. Integrate the peak areas for both the analyte (endogenous stearic acid) and the internal standard (this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the absolute concentration of stearic acid in the original sample by comparing this ratio to a standard curve prepared with known amounts of unlabeled stearic acid and a fixed amount of the dSA internal standard. d. Normalize the final amount to the initial cell count, protein content, or tissue weight.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stearic Acid-d35 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimal use of Stearic Acid-d35 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of this compound as an internal standard (IS) so important?

A1: The concentration of your this compound internal standard is a critical factor in achieving accurate and precise quantification.[1] A consistent and optimized concentration helps to compensate for variability that can occur throughout the entire analytical process, including sample preparation, injection volume, and instrument response.[1][2] The fundamental principle of internal standard use is that the ratio of the analyte signal to the IS signal is used to construct the calibration curve and calculate the concentration of the analyte in your samples.[1][2] Therefore, a stable and appropriate IS concentration is essential for reliable and reproducible results.

Q2: What is the ideal concentration for my this compound internal standard?

A2: There is no single universal concentration that is ideal for all analyses. However, a common guideline is to use a concentration that results in a signal intensity that is in the middle of the calibration curve's range for your analyte, stearic acid.[1] Some experts suggest aiming for an IS response that is approximately 50% of the response of the highest calibration standard for the analyte.[1][3] The optimal concentration should provide a strong, reproducible signal with a precision of better than 2% relative standard deviation (RSD) in replicate measurements.[1] It is crucial to determine the optimal concentration empirically for your specific assay and matrix.

Q3: Can the concentration of this compound affect the linearity of my calibration curve for stearic acid?

A3: Yes, absolutely. The concentration of this compound can significantly impact the linearity of your calibration curve.[1] If the IS concentration is too low, you may observe signal saturation at higher concentrations of stearic acid, leading to a non-linear response.[1] Conversely, an excessively high IS concentration can potentially suppress the analyte signal.[1] In some instances, increasing the IS concentration, even to levels higher than the upper limit of quantification (ULOQ) for stearic acid, has been shown to improve linearity.[1]

Q4: Should I add the same concentration of this compound to every sample?

A4: Yes, it is imperative to add the exact same amount of this compound to every sample, including your calibration standards, quality control samples, and unknown samples.[2] The underlying assumption of the internal standard method is that the IS concentration is constant across all samples, allowing for the accurate correction of variations.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Linearity of Calibration Curve (R² < 0.99) Inappropriate Internal Standard Concentration: The concentration of this compound may be too low or too high, leading to non-linear responses at the extremes of the calibration range.[1]1. Evaluate IS Response: Check if the IS response is consistent and reproducible across all calibration standards. 2. Re-optimize IS Concentration: Follow the "Experimental Protocol for Optimizing this compound Concentration" below to determine a more suitable concentration.[1]
Ion Source Saturation: At high analyte concentrations, both stearic acid and this compound compete for ionization, which can lead to a disproportionate response.[3]1. Optimize IS Concentration: A common practice is to use an IS concentration that gives a signal intensity of about 50% of the highest calibration standard.[3] 2. Dilute Samples: If possible, dilute your samples to fall within the linear range of the assay.
High Variability in IS Peak Area (%RSD > 15%) Inconsistent Spiking: Inaccurate or inconsistent addition of the this compound solution to your samples.1. Review Pipetting Technique: Ensure that the IS is being added accurately and consistently to every sample. Use calibrated pipettes. 2. Check for IS Solution Stability: Verify that the this compound stock and working solutions have not degraded.
Poor Sample Extraction Recovery: The extraction procedure may not be efficiently recovering the internal standard from the sample matrix.[4]1. Optimize Extraction Solvent: Experiment with different solvent polarities to ensure efficient extraction of fatty acids.[4] 2. Evaluate Matrix Effects: Spike the IS into a blank matrix extract and compare the signal to the standard in a neat solvent. If there is significant signal suppression or enhancement, consider further sample cleanup, such as solid-phase extraction (SPE).[4]
Chromatographic Peak Tailing or Splitting for IS Column Degradation: The analytical column may be degraded or contaminated.[4]1. Column Maintenance: Clean or replace the analytical column according to the manufacturer's recommendations. 2. Check Mobile Phase: Ensure the mobile phase is correctly prepared and filtered.
Deuterium-Hydrogen Exchange Unstable Deuterium Labels: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.1. Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing the standard in acidic or basic solutions.[5] 2. Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.
Isotopic Crosstalk Low Mass Difference: If the mass difference between stearic acid and this compound is not sufficient, the natural isotopes of stearic acid (M+1, M+2) can interfere with the signal of the internal standard.1. Use a Highly Deuterated Standard: this compound has a large mass difference from stearic acid, minimizing this issue. However, always verify the isotopic purity of your standard.[5] A mass difference of at least 3 atomic mass units (amu) is generally recommended.[3]

Data Presentation

The following table summarizes the expected impact of varying the this compound concentration on key analytical parameters. The optimal concentration will provide the best balance of linearity, signal intensity, and precision.

IS Concentration Level Analyte/IS Peak Area Ratio Response Calibration Curve Linearity (R²) IS Peak Area Precision (%RSD) Potential Issues
Low May be non-linear at high analyte concentrations< 0.99> 15%Poor signal-to-noise for the IS, potential for detector saturation at the high end of the calibration curve.[1]
Medium (Optimal) Linear across the desired concentration range≥ 0.995< 5%Provides a stable and robust signal for reliable quantification.
High May suppress the analyte signalCould be ≥ 0.99, but may show reduced sensitivity< 5%Can potentially lead to ion source saturation and may be less cost-effective.[1]

Experimental Protocols

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific analytical method (e.g., LC-MS/MS or GC-MS).

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a high-concentration stock solution of stearic acid in a suitable solvent (e.g., ethanol).

  • Internal Standard Stock Solution: Prepare a high-concentration stock solution of this compound in the same solvent.

2. Preparation of Working Solutions:

  • Analyte Working Solutions: From the analyte stock solution, prepare a series of working solutions at different concentrations to create your calibration curve. This should cover the expected concentration range of your samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., low, medium, and high). A good starting point is to have concentrations that would result in peak areas that are roughly 25%, 50%, and 100% of the peak area of the analyte at the midpoint of the calibration curve.

3. Preparation of Calibration Curves:

  • For each of the IS working solution concentrations (low, medium, and high), prepare a full set of calibration standards.

  • To do this, spike a constant, known volume of the respective IS working solution and varying volumes of the analyte working solutions into your blank matrix (e.g., plasma, cell lysate).

  • Ensure the final volume is the same for all calibration standards.

4. Sample Analysis:

  • Extract the fatty acids from the prepared calibration standards using your established extraction protocol.

  • Analyze all prepared samples using your validated LC-MS/MS or GC-MS method.

5. Data Evaluation:

  • For each set of calibration curves (corresponding to the low, medium, and high IS concentrations):

    • Plot the calibration curves of the analyte/IS peak area ratio versus the analyte concentration.

    • Assess the linearity of each curve by calculating the coefficient of determination (R²).

    • Examine the precision (%RSD) of the this compound peak area across all calibration standards for each concentration level.

  • Select the this compound concentration that provides the best linearity (R² ≥ 0.995), and a stable and robust IS signal (low %RSD) across the entire calibration range.[1]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep 1. Preparation cluster_cal 2. Calibration Curve Preparation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_analyte Prepare Analyte Stock Solution create_cal_low Create Calibration Curve with Low IS Conc. prep_analyte->create_cal_low create_cal_med Create Calibration Curve with Medium IS Conc. prep_analyte->create_cal_med create_cal_high Create Calibration Curve with High IS Conc. prep_analyte->create_cal_high prep_is Prepare IS Stock Solutions (Low, Med, High) prep_is->create_cal_low prep_is->create_cal_med prep_is->create_cal_high extract Sample Extraction create_cal_low->extract create_cal_med->extract create_cal_high->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze eval_linearity Assess Linearity (R²) analyze->eval_linearity eval_precision Assess IS Precision (%RSD) analyze->eval_precision decision Optimal Concentration? eval_linearity->decision eval_precision->decision troubleshooting_workflow Troubleshooting Logic for Poor Linearity start Poor Linearity Observed (R² < 0.99) check_is_response Check IS Peak Area Consistency (%RSD) start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent check_pipetting Review IS Spiking Procedure is_consistent->check_pipetting No saturation_check Suspect Ion Source Saturation? is_consistent->saturation_check Yes reoptimize_conc Re-optimize IS Concentration end_good Linearity Improved reoptimize_conc->end_good check_solution_stability Verify IS Solution Stability check_pipetting->check_solution_stability check_solution_stability->reoptimize_conc saturation_check->reoptimize_conc No dilute_sample Dilute High Concentration Samples saturation_check->dilute_sample Yes dilute_sample->end_good

References

Minimizing Stearic Acid-d35 degradation during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Stearic Acid-d35 during sample extraction and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.

Issue 1: Low Recovery of this compound

Symptoms:

  • The quantified amount of this compound is significantly lower than the expected spiked concentration.

  • High variability in recovery across different samples.

Possible Causes and Solutions:

CauseSolution
Incomplete Lysis/Homogenization Ensure thorough disruption of the sample matrix (cells, tissue) to release the lipid content. Use mechanical homogenization (e.g., bead beating, sonication) for solid samples.
Suboptimal Solvent Polarity Use a well-established lipid extraction solvent system. A common and effective method is the Folch or Bligh & Dyer technique, which uses a chloroform:methanol mixture. An alternative is using methyl-tert-butyl ether (MTBE) which is less toxic than chloroform.
Formation of Insoluble Salts (Saponification) If the sample or extraction buffer is alkaline (high pH), this compound can form salts that are insoluble in organic solvents. Ensure the extraction is performed under neutral or slightly acidic conditions. If a saponification step is part of a total fatty acid analysis protocol, ensure the subsequent acidification is complete to protonate the fatty acid salts back to their free acid form before liquid-liquid extraction.
Adsorption to Labware Fatty acids can adsorb to glass and plastic surfaces. Use silanized glassware or polypropylene tubes to minimize this effect. Pre-rinsing pipette tips with the extraction solvent can also help.
Incomplete Phase Separation After adding water or an aqueous buffer to induce phase separation in a biphasic extraction, ensure the mixture is centrifuged adequately to achieve a clean separation between the aqueous and organic layers.

Troubleshooting Workflow for Low Recovery:

Common pitfalls in using Stearic Acid-d35 for metabolic labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using Stearic Acid-d35 in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in metabolic research?

This compound is a stable isotope-labeled form of stearic acid, where 35 hydrogen atoms have been replaced by deuterium. It is primarily used as a tracer in metabolic studies to investigate fatty acid uptake, trafficking, and incorporation into complex lipids.[1][2] It also serves as an internal standard for the quantification of unlabeled stearic acid in mass spectrometry-based lipidomics and metabolomics.[2][3]

Q2: What are the key metabolic fates of stearic acid in cells?

Once taken up by cells, stearic acid can be:

  • Activated to stearoyl-CoA.

  • Incorporated into various lipid species, including triglycerides, phospholipids, and cholesterol esters.[4]

  • Desaturated by stearoyl-CoA desaturase (SCD) to form oleic acid (18:1).[3][4]

  • Elongated to form longer-chain saturated fatty acids.

  • Undergo β-oxidation to generate energy.[5]

Q3: Is this compound toxic to cells?

High concentrations of stearic acid can induce cytotoxicity and apoptosis in various cell lines.[6][7][8] Studies have shown that stearic acid can cause growth inhibition at concentrations below 50 μM and significant cell death at higher concentrations in human aortic endothelial cells.[6] Co-incubation with oleic acid can mitigate these toxic effects.[6] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

Q4: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA) for cell culture experiments?

Long-chain fatty acids like stearic acid have very low solubility in aqueous culture media.[9] Complexing them with a carrier protein like fatty acid-free BSA is essential to:

  • Increase their solubility and prevent precipitation.

  • Facilitate their delivery to cells in a bioavailable form.[10]

  • Mimic the physiological transport of fatty acids in the bloodstream, where they are bound to albumin.[10]

Troubleshooting Guide

Low Incorporation of this compound
Potential Cause Troubleshooting Steps
Suboptimal this compound:BSA Molar Ratio The molar ratio of fatty acid to BSA is critical for efficient uptake. A commonly used ratio is between 3:1 and 6:1.[11] Prepare fresh complexes and optimize the ratio for your specific cell line.
Inadequate Incubation Time The time required for significant labeling varies between cell types and metabolic states. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling period.
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered metabolic activity and reduced fatty acid uptake.
Competition from Serum Fatty Acids Standard fetal bovine serum (FBS) contains endogenous fatty acids that will compete with this compound for uptake and metabolism. Consider using delipidated or low-lipid serum for the duration of the labeling experiment.
Precipitation of this compound Visually inspect the prepared media for any signs of precipitation. Ensure the fatty acid is fully dissolved and complexed with BSA during preparation. Follow a validated protocol for preparing the BSA complex.[12][13][14]
Issues with Mass Spectrometry Analysis
Potential Cause Troubleshooting Steps
Chromatographic Isotope Effect Deuterium-labeled standards can sometimes elute slightly earlier or later than their unlabeled counterparts from a chromatography column.[15] This can lead to inaccurate quantification if not accounted for. Verify the retention times of both the labeled and unlabeled standards individually.
Loss of Deuterium Label Deuterium atoms on fatty acids can be lost during metabolic processes like desaturation.[1] This can lead to an underestimation of the labeled pool. Consider using ¹³C-labeled stearic acid as an alternative, as the carbon-carbon bonds are more stable.[1]
Ion Suppression/Enhancement The sample matrix can affect the ionization efficiency of the analyte and the internal standard differently, leading to inaccurate quantification.[16] Perform validation experiments, such as spiking known amounts of analyte into the matrix, to assess matrix effects.
Inaccurate Quantification Ensure that the natural isotopic abundance of ¹³C is corrected for in your data analysis software, as it can contribute to the M+1 and M+2 peaks of the unlabeled analyte.[1]

Experimental Protocols

Preparation of this compound:BSA Complex (5 mM Stock Solution)

This protocol is adapted from publicly available resources and should be optimized for your specific needs.[12][13]

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol (100%)

  • Sterile PBS or cell culture medium without serum

  • Sterile conical tubes

  • Water bath or heating block

Procedure:

  • Prepare a 500 mM this compound stock in ethanol: Dissolve the required amount of this compound in 100% ethanol. Heat at 60-70°C to aid dissolution.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter. Warm the BSA solution to 37°C.

  • Complexation: While vortexing the warm BSA solution, slowly add the 500 mM this compound stock solution to achieve the desired final concentration and molar ratio. For a 5 mM stock with a 5:1 molar ratio, the final BSA concentration will be 1 mM.

  • Incubate: Incubate the mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complexation.

  • Storage: The complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

Metabolic Labeling and Lipid Extraction
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Labeling: Remove the growth medium and replace it with fresh medium containing the desired final concentration of the this compound:BSA complex. A vehicle control (medium with BSA and ethanol, but no fatty acid) should be run in parallel.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

  • Lipid Extraction: Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer or Folch extraction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fa Prepare this compound Stock in Ethanol complex Complex this compound with BSA prep_fa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex add_label Add Labeling Medium to Cells complex->add_label incubate Incubate for Optimal Time add_label->incubate harvest Harvest and Wash Cells incubate->harvest extract Extract Total Lipids harvest->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis and Flux Calculation lcms->data

Caption: Experimental workflow for metabolic labeling with this compound.

troubleshooting_logic start Low this compound Incorporation check_complex Is the FA:BSA complex prepared correctly? start->check_complex check_time Is the incubation time sufficient? check_complex->check_time Yes re_prep Re-prepare complex, optimize FA:BSA ratio check_complex->re_prep No check_cells Are the cells healthy and sub-confluent? check_time->check_cells Yes time_course Perform a time-course experiment check_time->time_course No check_serum Are you using low-lipid serum? check_cells->check_serum Yes optimize_cells Optimize cell density and check viability check_cells->optimize_cells No use_delipidated Switch to delipidated serum check_serum->use_delipidated No lcms_issues lcms_issues check_serum->lcms_issues Proceed to MS Troubleshooting

Caption: Troubleshooting logic for low this compound incorporation.

References

Technical Support Center: Accurate Quantification of Stearic Acid-d35 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of Stearic Acid-d35 quantification in plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in plasma quantification?

A1: this compound is a stable isotope-labeled version of stearic acid, where 35 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) for the quantification of endogenous stearic acid in biological matrices like plasma using mass spectrometry-based methods such as GC-MS or LC-MS.[1][2][3] The use of a deuterated internal standard is a reliable method for improving the precision and accuracy of measurements by correcting for analyte loss during sample preparation and for variations in instrument response.[4]

Q2: What are the critical considerations when selecting a this compound standard?

A2: When selecting a this compound standard, the following factors are crucial for accurate quantification:

  • Isotopic Purity: High isotopic enrichment (ideally ≥98%) is essential to minimize interference from unlabeled or partially labeled molecules, which can affect the lower limit of quantitation (LLOQ).[5]

  • Chemical Purity: The standard should have high chemical purity (typically >98%) to ensure that the measured response is from the analyte of interest and not from contaminants.[5][6]

  • Stability of Deuterium Labeling: The deuterium atoms should be on stable positions on the fatty acid backbone to prevent exchange with hydrogen atoms from solvents or during sample preparation.[5]

Q3: How should this compound standards be stored to ensure their integrity?

A3: Proper storage is critical to maintain the stability of deuterated fatty acid standards. It is recommended to store them at room temperature, protected from light and moisture.[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use vials.[5]

Troubleshooting Guide

Issue 1: High Variability and Poor Reproducibility in Results

Q: My quantitative results for this compound show high variability between replicates. What could be the cause?

A: High variability can stem from several sources. A primary cause can be inconsistent sample preparation. It is also important to ensure the proper homogenization of the sample before extraction. In addition, the stability of the analyte and internal standard during the analytical run should be verified.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I am observing a low signal intensity for this compound. How can I improve the sensitivity of my assay?

A: Low signal intensity can be due to several factors. Start by verifying the concentration and purity of your this compound standard. Optimize the mass spectrometry parameters, including ionization source settings and collision energy. Consider derivatization of the carboxyl group to enhance ionization efficiency.[7] Also, evaluate the sample preparation method for potential analyte loss.

Issue 3: Significant Matrix Effects Observed

Q: I am experiencing significant ion suppression or enhancement in my plasma samples. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the plasma that affect the ionization of the analyte.[8][9] To mitigate this, consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[9][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering matrix components.

  • Dilution: A simple approach is to dilute the plasma sample, which can reduce the concentration of interfering substances.[11]

  • Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[11]

Issue 4: Inaccurate Quantification and High Bias

Q: My calculated concentrations of stearic acid are consistently higher or lower than expected. What could be causing this inaccuracy?

A: Inaccurate quantification can be a result of several factors. Ensure that the internal standard is added at a consistent and known concentration to all samples and calibrators. Verify the calibration curve for linearity and accuracy. Cross-contamination between samples can also lead to inaccurate results. Using a high-purity this compound standard is crucial, as impurities can lead to an overestimation of the analyte.[5]

Experimental Protocols

Protocol 1: Plasma Protein Precipitation (PPT)

This protocol is a simple and rapid method for sample cleanup.

  • Sample Preparation: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 5 µL of the internal standard solution (this compound).

  • Protein Precipitation: Add 295 µL of acetonitrile containing 1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a more thorough cleanup compared to PPT.

  • Sample and IS: To 60 µL of plasma, add the internal standard.

  • Extraction Solvent: Add a mixture of methyl tert-butyl ether (MTBE), methanol, and water.

  • Shaking: Shake the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.[13]

Quantitative Data Summary

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 400 ng/mL[13]
Correlation Coefficient (R²)>0.99[13]
Inter-day Precision (%CV)0.55 – 13.29%[13]
Intra-day Precision (%CV)0.62% – 13.90%[13]
Recovery77.7% – 109.7%[13]
Matrix Effect90.0% – 113.5%[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant/ Organic Layer Centrifuge->Collect_Supernatant Dry_Reconstitute Dry Down & Reconstitute (for LLE) Collect_Supernatant->Dry_Reconstitute LLE Path LC_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Troubleshooting Steps Start Inaccurate Results? High_Variability High Variability? Start->High_Variability Low_Signal Low Signal? Start->Low_Signal Matrix_Effects Matrix Effects? Start->Matrix_Effects Check_Prep Check Sample Prep Homogenization High_Variability->Check_Prep Yes Optimize_MS Optimize MS Parameters Check Standard Low_Signal->Optimize_MS Yes Improve_Cleanup Improve Sample Cleanup Optimize Chromatography Matrix_Effects->Improve_Cleanup Yes

Caption: A logical flow for troubleshooting common quantification issues.

References

Technical Support Center: Addressing Matrix Effects with Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Stearic Acid-d35 as an internal standard in complex samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing significant ion suppression for my analyte even when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

Answer:

While this compound, as a stable isotope-labeled (SIL) internal standard, is designed to compensate for matrix effects, several factors can lead to persistent ion suppression.[1][2] Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify Co-elution of Analyte and Internal Standard

A primary assumption for effective matrix effect correction is the precise co-elution of the analyte and its SIL internal standard.[1][3]

  • Problem: The deuterium isotope effect can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this shift aligns with a region of significant ion suppression, the analyte and internal standard will experience different degrees of matrix effects, leading to inaccurate quantification.[4][5]

  • Solution:

    • Overlay the chromatograms of the analyte and this compound.

    • Zoom in on the peaks to confirm they have identical retention times.

    • If a shift is observed, chromatographic conditions may need to be optimized to ensure co-elution.

Step 2: Assess the Severity and Location of Ion Suppression

A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[6][7][8]

  • Problem: Endogenous matrix components, such as phospholipids in plasma samples, can co-elute with the analyte and cause significant ion suppression.[9]

  • Solution:

    • Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.

    • Inject a blank matrix extract and observe the signal of the infused analyte. Dips in the baseline indicate regions of ion suppression.[6][8]

    • If the analyte peak elutes within a suppression zone, you will need to either improve sample cleanup or modify your chromatography to move the analyte peak to a cleaner region of the chromatogram.

Step 3: Enhance Sample Preparation

More effective sample preparation is often the best strategy to minimize matrix effects.[9][10][11]

  • Problem: Simple sample preparation techniques like protein precipitation may not adequately remove all interfering matrix components.[9][10]

  • Solution:

    • Solid-Phase Extraction (SPE): Offers a more selective way to isolate the analyte from the matrix.

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences.[9]

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major source of ion suppression in biological fluids.

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Ion Suppression Observed check_coelution Step 1: Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Confirmed? check_coelution->coelution_ok adjust_chrom Adjust Chromatographic Conditions coelution_ok->adjust_chrom No post_column_infusion Step 2: Perform Post-Column Infusion coelution_ok->post_column_infusion Yes adjust_chrom->check_coelution suppression_zone Analyte in Suppression Zone? post_column_infusion->suppression_zone improve_sample_prep Step 3: Enhance Sample Preparation (SPE, LLE) suppression_zone->improve_sample_prep Yes reanalyze Re-analyze Sample suppression_zone->reanalyze No improve_sample_prep->reanalyze

Caption: A workflow diagram for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Question: Why is a stable isotope-labeled internal standard like this compound considered the gold standard for correcting matrix effects?

Answer: A SIL internal standard is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[2][4] This means it behaves similarly during sample extraction, chromatography, and ionization.[2] By adding a known amount of this compound to every sample, and calculating the ratio of the analyte's response to the internal standard's response, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[12]

Question: Can this compound completely eliminate matrix effects?

Answer: While this compound can compensate for matrix effects to a large extent, it may not completely eliminate them.[5] The key assumption is that the analyte and the internal standard experience the same degree of ion suppression or enhancement.[4] If there is a slight difference in their retention times due to the deuterium isotope effect, and they elute in a region with a steep gradient of ion suppression, they will be affected differently, leading to incomplete correction.[4]

Question: What are the ideal characteristics of a deuterated internal standard?

Answer: The ideal deuterated internal standard should have the following characteristics:

  • High Isotopic Purity: To minimize the contribution of the unlabeled analyte in the internal standard solution.[13]

  • High Chemical Purity: To ensure no other compounds interfere with the analysis.[13]

  • Appropriate Deuteration: Generally, 3-5 deuterium atoms are sufficient to provide a clear mass shift from the analyte without significantly altering its chromatographic behavior.

  • Co-elution with the Analyte: This is critical for effective matrix effect compensation.[1][3]

Question: What are some alternative strategies to mitigate matrix effects if a SIL internal standard is not fully correcting the issue?

Answer: If you are still observing significant matrix effects, consider the following strategies:

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples to mimic the matrix effects.[11][12]

  • Standard Addition: Spiking the analyte at different concentrations into the sample to create a calibration curve within the sample itself.[14][15]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[7][14]

  • Chromatographic Optimization: Adjusting the mobile phase, gradient, or column chemistry to separate the analyte from interfering components.[14]

Decision Tree for Addressing Matrix Effects

MatrixEffectDecisionTree start Matrix Effect Suspected use_sil Use this compound as IS start->use_sil issue_resolved1 Issue Resolved? use_sil->issue_resolved1 end Proceed with Analysis issue_resolved1->end Yes troubleshoot Troubleshoot IS Performance (Co-elution, Purity) issue_resolved1->troubleshoot No issue_resolved2 Issue Resolved? troubleshoot->issue_resolved2 issue_resolved2->end Yes optimize_method Optimize Sample Prep & Chromatography issue_resolved2->optimize_method No issue_resolved3 Issue Resolved? optimize_method->issue_resolved3 issue_resolved3->end Yes alternative_quant Consider Alternative Quantitation (Matrix-Matched, Standard Addition) issue_resolved3->alternative_quant No alternative_quant->end PostColumnInfusion lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column Analytical Column autosampler->column tee column->tee syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Best practices for handling and dissolving Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Stearic Acid-d35. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of this compound.

Q: What should I do if this compound is not dissolving in my chosen solvent?

A: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify Solvent Choice: this compound is a long-chain saturated fatty acid and is practically insoluble in water.[1][2] It is soluble in organic solvents.[1][3][4][5][6] Ensure you are using an appropriate organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[3][4][5][6]

  • Increase Temperature: Gently warming the solution can help increase the solubility of this compound.[2] Be cautious and aware of the solvent's boiling point and the stability of your experimental setup.

  • Increase Sonication/Vortexing Time: If the compound is not fully dissolving, increase the duration of sonication or vortexing to aid dissolution.

  • Prepare a Fresh Solution: If the above steps do not work, it is possible that the solvent quality has degraded or the compound has precipitated out of a pre-made stock solution. Try preparing a fresh solution.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q: How should I properly handle this compound?

    • A: Handle this compound in a well-ventilated area.[7][8] It is recommended to use personal protective equipment, including gloves, protective clothing, and safety goggles.[9] Avoid inhalation of dust and contact with skin and eyes.[7] After handling, wash your hands thoroughly.[7]

  • Q: What are the recommended storage conditions for this compound?

    • A: For long-term storage as a solid, it is recommended to store this compound at -20°C, where it can be stable for up to 3 years.[10] For shorter durations, it can be stored at 4°C for up to 2 years.[10] Some suppliers suggest storing at room temperature away from light and moisture.[9][11] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10]

  • Q: What are the first aid measures in case of exposure?

    • A:

      • Eye contact: Immediately flush eyes with plenty of water for several minutes.

      • Skin contact: Wash the affected area with soap and water.

      • Inhalation: Move to fresh air.[7]

      • Ingestion: If symptoms persist, consult a doctor.

Dissolution and Solubility

  • Q: What solvents can I use to dissolve this compound?

    • A: this compound is soluble in several organic solvents.[3][4][5][6] Please refer to the solubility table below for more details.

  • Q: Is this compound soluble in water?

    • A: No, this compound is practically insoluble in water.[1][2]

Quantitative Data Summary

SolventSolubilityReference(s)
Dimethylformamide (DMF)~30 mg/mL[3][4][6]
Ethanol~20 mg/mL[3][4][6]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3][4][6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps to prepare a stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous solvent of choice (e.g., DMF, DMSO, Ethanol)

    • Sterile, conical-bottom glass vial with a PTFE-lined cap

    • Vortexer

    • Water bath sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Weigh the desired amount of this compound into the glass vial.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Store the stock solution at the recommended temperature.

Visualizations

Dissolution_Troubleshooting start Start: Dissolving This compound check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, Ethanol) start->check_solvent dissolved Compound Dissolved: Proceed with Experiment check_solvent->dissolved Yes troubleshoot Troubleshooting Steps check_solvent->troubleshoot No increase_temp Gently warm the solution troubleshoot->increase_temp still_undissolved Still Undissolved increase_temp->still_undissolved Check increase_sonication Increase sonication/ vortexing time increase_sonication->still_undissolved Check fresh_solution Prepare a fresh solution still_undissolved->dissolved Dissolved still_undissolved->increase_sonication Not Dissolved still_undissolved->fresh_solution Not Dissolved

Caption: Troubleshooting workflow for dissolving this compound.

References

Calibrating mass spectrometer for accurate Stearic Acid-d35 measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the accurate measurement of stearic acid using Stearic Acid-d35 as an internal standard with mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of stearic acid, meaning most of its hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen.[1] It is an ideal internal standard (IS) for quantifying stearic acid via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Because it is chemically and physically almost identical to the non-labeled stearic acid, it behaves similarly during sample preparation, extraction, and ionization.[4] However, due to its higher mass, the mass spectrometer can easily distinguish it from the target analyte.[4] This allows the IS to correct for variations in sample handling, injection volume, and instrument response, significantly improving the accuracy and precision of quantification.[4]

Q2: What are the fundamental steps to create a calibration curve for stearic acid quantification?

The process involves creating a series of standards with known concentrations of unlabeled stearic acid, each containing a fixed amount of the this compound internal standard.[5][6] The signal response ratio (analyte signal / internal standard signal) is then calculated for each point and plotted against the concentration of the unlabeled stearic acid.[5] A linear regression analysis is applied to this plot to generate a calibration curve, which is then used to determine the concentration of stearic acid in unknown samples.[5][7]

Q3: How should I prepare the stock solutions for my calibration curve?

First, accurately weigh out the neat powders of both stearic acid and this compound. Dissolve each in a suitable organic solvent, such as ethanol, methanol, or a DMF/DMSO mixture, to create high-concentration primary stock solutions (e.g., 1 mg/mL).[2] These stocks should be stored at -20°C under an inert gas like argon to ensure stability.[6] From these primary stocks, create intermediate or working solutions through serial dilution for building the calibration curve.

Q4: What is a typical concentration range for a calibration curve?

The optimal concentration range depends on the sensitivity of your mass spectrometer and the expected concentration of stearic acid in your samples. A common approach is to create a 6- to 8-point calibration curve spanning several orders of magnitude. For LC-MS/MS methods, this could range from low ng/mL to high µg/mL levels.[8] The goal is to ensure the concentrations in your unknown samples fall within the linear range of your curve.

Q5: What are the critical mass spectrometer parameters for this analysis?

For LC-MS/MS analysis of fatty acids, electrospray ionization (ESI) in negative ion mode is typically used.[9] Key parameters to optimize include the spray voltage, source temperature, nebulizer gas pressure, and collision energy for fragmentation in Multiple Reaction Monitoring (MRM) mode.[10] A C8 or C18 reversed-phase column is commonly used for chromatographic separation.[8][11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Preparation (1 mg/mL):

    • Accurately weigh 10 mg of stearic acid (analyte) and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with ethanol.

    • Accurately weigh 10 mg of this compound (internal standard) and transfer to a separate 10 mL volumetric flask. Dissolve and bring to volume with ethanol.

    • Store both primary stocks at -20°C.

  • Analyte Working Stock Preparation (10 µg/mL):

    • Transfer 100 µL of the 1 mg/mL stearic acid primary stock into a 10 mL volumetric flask.

    • Bring to volume with the appropriate solvent (e.g., 70:30 acetonitrile/water). This is your Analyte Working Stock.

  • Internal Standard Working Solution Preparation (1 µg/mL):

    • Transfer 100 µL of the 1 mg/mL this compound primary stock into a 10 mL volumetric flask.

    • Bring to volume with the appropriate solvent. This is your Internal Standard (IS) Working Solution.

Protocol 2: Constructing the Calibration Curve
  • Serial Dilutions: Prepare a series of dilutions from your Analyte Working Stock (10 µg/mL) to create your calibration standards.

  • Spiking with Internal Standard: To 100 µL of each calibration standard (and your unknown samples), add a fixed volume (e.g., 10 µL) of the IS Working Solution (1 µg/mL). This ensures a constant concentration of the internal standard in every sample.

  • Analysis: Inject the prepared standards onto the LC-MS/MS system, starting with the lowest concentration and moving to the highest.

  • Data Processing: For each point, determine the peak area for both the stearic acid and the this compound. Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Plotting: Plot the response ratio (y-axis) against the known concentration of the stearic acid standards (x-axis).

  • Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) define your calibration curve. An R² value >0.99 is generally considered acceptable.[8]

Data Summary

Table 1: Physicochemical Properties of Stearic Acid and this compound

PropertyStearic Acid (Analyte)This compound (Internal Standard)
Chemical Formula C₁₈H₃₆O₂C₁₈HD₃₅O₂[2]
Molecular Weight 284.48~319.7[2][12]
CAS Number 57-11-4[12]17660-51-4[2][12]
Purity ≥98%≥98% atom D[12]

Table 2: Example Calibration Curve Data

Standard PointAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Response (Peak Area)IS Response (Peak Area)Response Ratio (Analyte/IS)
11010015,5001,510,0000.010
25010078,0001,550,0000.050
3100100152,0001,520,0000.100
4250100385,0001,540,0000.250
5500100765,0001,530,0000.500
610001001,520,0001,520,0001.000

Table 3: Typical LC-MS/MS Parameters for Stearic Acid Analysis

ParameterSetting
LC Column ACQUITY UPLC BEH C8 (2.1 mm × 100 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.35 mL/min[8]
Ionization Mode Electrospray Ionization (ESI), Negative[9]
Scan Type Multiple Reaction Monitoring (MRM)
Stearic Acid Transition Precursor Ion (m/z) → Product Ion (m/z)
This compound Transition Precursor Ion (m/z) → Product Ion (m/z)

Note: Specific m/z transitions must be optimized on your instrument.

Visual Guides

G cluster_spike Analyte_Stock Prepare Analyte Stock Solution (e.g., 1 mg/mL) Working_Stock Create Analyte Working Stock (e.g., 10 µg/mL) Analyte_Stock->Working_Stock IS_Stock Prepare IS Stock Solution (this compound, 1 mg/mL) IS_Working Create IS Working Solution (e.g., 1 µg/mL) IS_Stock->IS_Working Serial_Dilute Perform Serial Dilutions of Analyte Working Stock Working_Stock->Serial_Dilute Spike Spike Each Dilution with Fixed Amount of IS IS_Working->Spike Serial_Dilute->Spike Analyze Analyze Standards on MS Spike->Analyze

Caption: Experimental workflow for preparing calibration standards.

Troubleshooting Guide

Q: My calibration curve has poor linearity (R² << 0.99). What should I check?

A: Poor linearity can stem from several sources. Check for saturation of the detector at high concentrations or poor signal-to-noise at low concentrations. Ensure your stock solutions were prepared correctly and that pipetting is accurate. Consider if the concentration range is too wide; you may need to split it into two separate curves. Matrix effects from complex samples can also affect linearity; preparing matrix-matched calibration curves can help mitigate this issue.[13]

Q: I'm seeing high variability between replicate injections. What are the possible causes?

A: High variability often points to issues with sample introduction or instrument stability. Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe or sample loop. Examine the stability of the ESI spray; an unstable spray will lead to inconsistent ionization and fluctuating signal. Ensure the system is fully equilibrated before starting the analysis.

Q: The peak shape for my analyte or internal standard is poor (e.g., tailing, fronting). Why?

A: Poor peak shape can be caused by chromatographic issues. Column degradation is a common cause; try replacing the guard column or the analytical column itself.[11] Incompatible solvents between the sample and the mobile phase can also distort peaks. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions. Finally, check for system contamination or blockages.

Q: My internal standard (this compound) signal is inconsistent across my standards and samples. What does this indicate?

A: The internal standard signal should be relatively constant across all injections. If it is not, this points to a problem with either sample preparation or instrument performance. Verify that the same amount of IS was added to every single vial. If the addition was consistent, the issue likely lies with the autosampler (inconsistent injection volume) or the ion source (unstable performance).

G start Poor Linearity (R² < 0.99) check_range Is the curve non-linear at high concentrations? start->check_range check_low Is the curve non-linear at low concentrations? start->check_low check_prep Are all points scattered randomly? start->check_prep sol_high Potential Cause: Detector Saturation Solution: Reduce concentration range or dilute high-end standards. check_range->sol_high Yes sol_low Potential Cause: Poor Signal-to-Noise (S/N) Solution: Increase sample concentration or optimize MS sensitivity. check_low->sol_low Yes sol_prep Potential Cause: Pipetting or Dilution Errors Solution: Carefully re-prepare standards. Verify pipette calibration. check_prep->sol_prep Yes

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Stearic Acid Quantification: Stearic Acid-d35 vs. Odd-Chain Fatty Acid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Stearic Acid-d35 and a common odd-chain fatty acid, Heptadecanoic Acid (C17:0), as internal standards in the validation of analytical methods for the quantification of stearic acid by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate internal standard is critical for achieving accurate and precise quantification, correcting for variability during sample preparation and analysis. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable internal standard for your specific analytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the chemical behavior of the analyte of interest, not be naturally present in the sample, and be clearly resolved chromatographically. Both deuterated and odd-chain fatty acids are commonly employed in fatty acid analysis, each with distinct advantages and disadvantages.

This compound , a stable isotope-labeled internal standard, is considered the gold standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous stearic acid, ensuring it behaves similarly during extraction, derivatization, and ionization, thus providing excellent correction for matrix effects and procedural losses.

Heptadecanoic Acid (C17:0) is a long-chain saturated fatty acid that is typically present in biological samples at very low or undetectable levels. Its structural similarity to stearic acid allows it to serve as a suitable internal standard, offering a more cost-effective alternative to deuterated standards.

The following table summarizes the typical performance characteristics for an analytical method validated for stearic acid quantification using this compound and Heptadecanoic Acid as internal standards.

Disclaimer: The following data is a composite from multiple studies and is intended to provide a representative overview of expected performance. Direct comparative studies under identical conditions are limited in the available literature.

Validation ParameterThis compound as Internal StandardHeptadecanoic Acid as Internal Standard
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%) < 10%< 15%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL

Experimental Protocols

A robust and validated experimental protocol is fundamental for reliable quantitative analysis. The following section details the key methodologies for the analysis of stearic acid in a biological matrix (e.g., plasma) using GC-MS with an internal standard.

Sample Preparation: Lipid Extraction and Derivatization

The majority of fatty acids in biological samples are esterified within complex lipids and require hydrolysis and derivatization to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

a. Lipid Extraction (Folch Method)

  • To 100 µL of plasma in a glass tube, add a known amount of the selected internal standard (this compound or Heptadecanoic Acid).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

b. Saponification and Transesterification to FAMEs

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids into FAMEs.

  • After cooling, add 1 mL of hexane and 1 mL of a saturated sodium chloride solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and analytical requirements.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Stearic Acid Methyl Ester: m/z 298.3 (molecular ion), 74.1 (base peak)

    • This compound Methyl Ester: m/z 333.5 (molecular ion)

    • Heptadecanoic Acid Methyl Ester: m/z 284.3 (molecular ion), 74.1 (base peak)

Visualizing the Workflow and Validation Logic

To better illustrate the experimental and validation processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or C17:0) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Derivatization Saponification & Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Stearic Acid GCMS->Quantification validation_logic cluster_performance Performance Characteristics MethodValidation Analytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Linearity->Accuracy Linearity->Precision Accuracy->Precision Specificity->LOD_LOQ

Cross-Validation of Stearic Acid-d35 Quantification: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of isotopically labeled compounds is paramount for robust experimental outcomes. This guide provides an objective cross-validation of three principal analytical techniques for the quantification of Stearic Acid-d35: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines the methodologies, presents comparative performance data, and offers detailed experimental protocols to inform the selection of the most suitable technique for specific research needs.

This compound, a deuterated analog of the saturated fatty acid stearic acid, serves as a crucial internal standard in a multitude of research applications, including metabolic flux analysis, pharmacokinetic studies, and as a tracer in lipidomics.[1] The accuracy of these studies is fundamentally dependent on the reliable quantification of this stable isotope-labeled compound. This guide explores the cross-validation of analytical results obtained from GC-MS, LC-MS/MS, and NMR, providing a framework for understanding their respective strengths and limitations.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical technique for the quantification of this compound is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and NMR spectroscopy for this application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application High-resolution separation and quantification of volatile or semi-volatile compounds.High-sensitivity and high-throughput quantification of a wide range of analytes in complex matrices.Structural elucidation, determination of isotopic purity, and quantification at higher concentrations.
Sample Preparation Derivatization to fatty acid methyl esters (FAMEs) is typically required to increase volatility.[2]Often requires protein precipitation and/or liquid-liquid extraction. Derivatization is generally not necessary.[3]Minimal sample preparation, primarily dissolution in a suitable deuterated solvent.[4]
Limit of Quantitation (LOQ) Typically in the low ng/mL to µg/mL range.[5][6]High sensitivity, with LOQs often in the sub-ng/mL to low ng/mL range.[3][7]Lower sensitivity compared to MS techniques, typically in the µg/mL to mg/mL range.
Linearity (R²) Excellent, typically >0.99.[8]Excellent, typically >0.99.[3][7]Good, with appropriate experimental setup.
Precision (%RSD) Good, typically <15%.[8]Excellent, typically <15%.[3]Good, with careful optimization of experimental parameters.
Accuracy (%) High, often >90%.High, often >90%.[9]High, with the use of a suitable internal or external standard.
Key Advantages Well-established, robust, and provides excellent chromatographic separation.High sensitivity, high specificity, and high throughput, with simpler sample preparation than GC-MS.[3]Non-destructive, provides detailed structural information, and is the gold standard for determining isotopic enrichment and positional information.[10]
Key Limitations Requires derivatization, which can be time-consuming and introduce variability.Susceptible to matrix effects which can impact ionization efficiency.Lower sensitivity, requiring higher sample concentrations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical results. The following sections provide representative methodologies for the quantification of this compound using GC-MS, LC-MS/MS, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To quantify this compound in a biological matrix (e.g., plasma) after derivatization to its fatty acid methyl ester (FAME).

1. Sample Preparation (Derivatization):

  • To 100 µL of plasma, add an internal standard (e.g., a known amount of a different deuterated fatty acid not present in the sample).

  • Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v).[2]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add 1 mL of 2% methanolic sulfuric acid and heat at 60°C for 1 hour to convert the fatty acids to FAMEs.

  • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[2]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[8]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Objective: To directly quantify this compound in a biological matrix (e.g., plasma) without derivatization.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., a known amount of 13C-labeled stearic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[3]

  • Column: ACQUITY UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) or similar.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate stearic acid from other matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the concentration and isotopic purity of a this compound standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[4]

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantification.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance 500 MHz NMR spectrometer or equivalent.

  • Nucleus: ²H (Deuterium).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the area of the characteristic signal for this compound and the signal of the internal standard.

  • Calculate the concentration of this compound based on the known concentration of the internal standard and the integral ratio.

Mandatory Visualizations

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample This compound in Biological Matrix GCMS GC-MS Analysis (Derivatization) Sample->GCMS LCMSMS LC-MS/MS Analysis (Direct) Sample->LCMSMS NMR NMR Analysis (Purity & Structure) Sample->NMR Quant_Data Quantitative Data (Concentration) GCMS->Quant_Data LCMSMS->Quant_Data NMR->Quant_Data (High Conc.) Qual_Data Qualitative Data (Purity, Structure) NMR->Qual_Data Cross_Validation Cross-Validation (Comparison of Results) Quant_Data->Cross_Validation Qual_Data->Cross_Validation

Analytical_Technique_Selection Start Start: Quantify this compound Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No LCMSMS Use LC-MS/MS Sensitivity->LCMSMS Yes Structural_Info Structural Info/ Purity Needed? GCMS Use GC-MS Structural_Info->GCMS No NMR Use NMR Structural_Info->NMR Yes Throughput->Structural_Info No Throughput->LCMSMS Yes Combine Combine Techniques (e.g., NMR + MS) NMR->Combine For Quantification

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of quantitative data for this compound. GC-MS and LC-MS/MS are both powerful techniques for the accurate and precise quantification of this deuterated fatty acid, with the choice between them often depending on the required sensitivity and sample throughput. LC-MS/MS generally offers higher sensitivity and simpler sample preparation, making it well-suited for high-throughput analysis in complex biological matrices.[3] GC-MS remains a robust and reliable technique, particularly when high chromatographic resolution is required. NMR spectroscopy, while less sensitive, is an indispensable tool for the definitive structural confirmation and the determination of isotopic purity of this compound standards. For comprehensive characterization, a combination of these techniques is often the most effective approach. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select the most appropriate analytical strategy for their specific needs in the quantification of this compound.

References

A Comparative Guide to Assessing the Isotopic Enrichment of Stearic Acid-d35 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately assessing the isotopic enrichment of stable isotope-labeled compounds like Stearic Acid-d35 is crucial for understanding fatty acid metabolism and flux. This guide provides an objective comparison of the two primary analytical methodologies for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of each method is evaluated with supporting experimental data, and detailed protocols are provided to aid in methodological selection and implementation.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS for analyzing this compound enrichment depends on several factors, including the required sensitivity, sample throughput, and the specific goals of the study. Both techniques offer high precision and accuracy when properly validated.

Data Presentation: Performance Characteristics

The following table summarizes the key quantitative performance parameters for the analysis of deuterated stearic acid using GC-MS and LC-MS.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (Correlation Coefficient, r²) > 0.99> 0.999[1]
Accuracy (Recovery %) Not explicitly found for this compound> 90%[1]
Precision (RSD %) Intra-day: ≤ 9.0%, Inter-day: ≤ 13.2% (for total fatty acids)> 88%[1]
Limit of Detection (LOD) ~1 pg on column100 nM[1]
Limit of Quantitation (LOQ) Low pg range on columnNot explicitly found for this compound
Derivatization Typically required (e.g., FAMEs, PFB esters)Can be performed with or without derivatization
Sample Throughput Lower, due to longer run times and sample preparationHigher, with faster chromatographic runs

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining reliable and reproducible results. Below are representative protocols for GC-MS and LC-MS analysis of this compound in biological samples such as plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for fatty acid analysis and is suitable for determining the isotopic enrichment of this compound.[2][3]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid not expected in the sample). b. Add 2 mL of a chloroform:methanol (2:1, v/v) solution. c. Vortex the mixture vigorously for 2 minutes. d. Centrifuge at 3000 x g for 5 minutes to separate the phases. e. Collect the lower organic layer containing the lipids.

2. Saponification and Derivatization to Pentafluorobenzyl (PFB) Esters: a. Dry the extracted lipids under a stream of nitrogen. b. Add 1 mL of 0.5 M methanolic KOH and heat at 65°C for 1 hour to hydrolyze the fatty acids from complex lipids. c. Cool the sample and neutralize with 1 M HCl. d. Extract the free fatty acids with 2 mL of hexane. e. Dry the hexane extract and reconstitute in 25 µL of 1% diisopropylethylamine in acetonitrile. f. Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and incubate at room temperature for 20 minutes.

3. GC-MS Analysis: a. Dry the derivatized sample and reconstitute in 50 µL of isooctane. b. Inject 1 µL onto the GC-MS system. c. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
  • Injector Temperature: 280°C.
  • Oven Program: Initial temperature 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes. d. MS Conditions:
  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB esters.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions of unlabeled stearic acid and this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on methods developed for the rapid quantification of deuterated fatty acids in plasma.[1]

1. Sample Preparation: a. To 50 µL of plasma, add an internal standard. b. Add 100 µL of 10N NaOH and incubate at 65°C for 1 hour for hydrolysis. c. Cool to room temperature and neutralize with formic acid. d. Add 200 µL of isooctane, vortex for 15 minutes, and centrifuge to separate the phases. e. Transfer the upper organic layer for analysis.

2. LC-MS/MS Analysis (without derivatization): a. Dry the organic extract and reconstitute in the initial mobile phase. b. Inject onto the LC-MS/MS system. c. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate stearic acid from other fatty acids. d. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for unlabeled stearic acid and this compound.

Mandatory Visualizations

Metabolic Fate of Stearic Acid

The following diagram illustrates the primary metabolic pathways of stearic acid in a biological system. Once taken up by cells, stearic acid can be activated to Stearoyl-CoA and subsequently undergo several transformations, including desaturation, elongation, incorporation into complex lipids, or β-oxidation for energy production.

Stearic_Acid This compound (in circulation) Cellular_Uptake Cellular Uptake Stearic_Acid->Cellular_Uptake Stearoyl_CoA Stearoyl-CoA-d35 Cellular_Uptake->Stearoyl_CoA Desaturation SCD1 Stearoyl_CoA->Desaturation Elongation Elongases Stearoyl_CoA->Elongation Triglycerides Triglycerides Stearoyl_CoA->Triglycerides Phospholipids Phospholipids Stearoyl_CoA->Phospholipids Beta_Oxidation β-Oxidation Stearoyl_CoA->Beta_Oxidation Oleoyl_CoA Oleoyl-CoA-d35 Desaturation->Oleoyl_CoA Longer_SFAs Longer Saturated Fatty Acyl-CoAs Elongation->Longer_SFAs Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Metabolic pathways of this compound.

Experimental Workflow Comparison

This diagram provides a high-level comparison of the experimental workflows for GC-MS and LC-MS analysis of this compound.

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Start Biological Sample GC_Extraction Lipid Extraction GC_Start->GC_Extraction GC_Hydrolysis Saponification GC_Extraction->GC_Hydrolysis GC_Derivatization Derivatization (e.g., PFB ester) GC_Hydrolysis->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Analysis (Isotope Ratio) GC_Analysis->GC_Data LC_Start Biological Sample LC_Extraction Lipid Extraction & Hydrolysis LC_Start->LC_Extraction LC_Analysis LC-MS/MS Analysis (Direct Injection) LC_Extraction->LC_Analysis LC_Data Data Analysis (Isotope Ratio) LC_Analysis->LC_Data

Caption: Comparison of GC-MS and LC-MS workflows.

References

A Researcher's Guide to Metabolic Tracing: Stearic Acid-d35 vs. C13-Labeled Stearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing is a powerful technique that allows researchers to track the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, scientists can follow the journey of a substrate through complex biochemical pathways. When studying fatty acid metabolism, stearic acid labeled with either deuterium (d35) or carbon-13 (¹³C) are two common choices. This guide provides an objective, data-supported comparison to help you select the optimal tracer for your research needs.

The fundamental difference between these tracers lies in the substituted isotope: deuterium (²H) is used in Stearic Acid-d35, while carbon-13 (¹³C) is used in its counterpart. This seemingly small difference has significant implications for experimental design, data interpretation, and the types of biological questions that can be answered. While ¹³C-labeled stearic acid is broadly preferred for its stability and minimal metabolic artifacts, deuterated stearic acid serves as a specialized tool for investigating specific reaction mechanisms.

Comparative Analysis: Performance and Physicochemical Properties

The choice between deuterium and carbon-13 labeling hinges on key differences in their physical and chemical behavior, which can significantly impact experimental outcomes. The most critical distinctions include the kinetic isotope effect (KIE), label retention, and analytical behavior during mass spectrometry.

FeatureThis compound (Perdeuterated)Fully ¹³C-labeled Stearic Acid (U-¹³C₁₈)Rationale & Supporting Data
Isotope & Mass ²H (Deuterium), +35 Da mass shift¹³C (Carbon-13), +18 Da mass shiftThe mass increase is a direct result of replacing ¹H with ²H or ¹²C with ¹³C.
Kinetic Isotope Effect (KIE) Significant . Can alter reaction rates.Generally negligible .The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This 100% mass increase can slow reactions where C-H bond cleavage is rate-limiting, such as in oxidation by lipoxygenases or cytochrome P450 enzymes[1][2][3][4]. The KIE for ¹³C is typically small due to the modest mass increase (~8%)[5].
Label Retention & Stability Moderate . Prone to loss or exchange.High . Carbon backbone is stable.Deuterium labels can be lost during certain enzymatic reactions, such as desaturation, or can exchange in protic solutions[5][6]. The carbon skeleton traced by ¹³C is not subject to such exchange, making it a more reliable tracer of metabolic fate[6].
Chromatographic Co-elution (LC-MS) Potential for retention time shift .Excellent . Co-elutes with the unlabeled standard.The difference in hydrogen bond strength between protium and deuterium can cause deuterated compounds to elute at slightly different times in liquid chromatography, complicating direct comparison with an unlabeled standard[6][7]. This effect is less pronounced in gas chromatography[6].
Natural Abundance Background Very low (~0.015%)Higher (~1.1%)The low natural abundance of deuterium results in a cleaner background signal. The higher natural abundance of ¹³C means that raw mass spectrometry data must be corrected to accurately determine the level of experimental labeling[6][8].
Primary Application Investigating reaction mechanisms where C-H bond cleavage is critical; studying kinetic isotope effects.Tracing the fate of the carbon backbone; quantitative metabolic flux analysis.¹³C-tracers are the standard for mapping carbon flow through pathways like fatty acid oxidation and the TCA cycle without introducing metabolic artifacts[9][10]. D-tracers are valuable when the KIE itself is the object of study[1][5].

Visualizing Metabolic Pathways and Experimental Design

To better understand the implications of these differences, it is helpful to visualize both the metabolic journey of stearic acid and the experimental process used to trace it.

cluster_0 Cellular Uptake & Activation cluster_1 Major Metabolic Fates cluster_2 Downstream Products SA This compound or ¹³C-Stearic Acid S_CoA Stearoyl-CoA SA->S_CoA ACSL1 BetaOx β-Oxidation S_CoA->BetaOx Desat Desaturation S_CoA->Desat Elong Elongation S_CoA->Elong AcetylCoA Acetyl-CoA (enters TCA Cycle) BetaOx->AcetylCoA OleoylCoA Oleoyl-CoA Desat->OleoylCoA LongerSFA Longer Saturated Fatty Acids Elong->LongerSFA note Reactions involving C-H bond cleavage (β-Oxidation, Desaturation) are susceptible to the Kinetic Isotope Effect (KIE) with d35-labeling.

Caption: Metabolic fate of stearic acid and key pathways.

start Start: Seed Cells media_prep Prepare Labeling Medium (e.g., DMEM + labeled FA-BSA + dialyzed FBS) start->media_prep incubation Aspirate Growth Medium & Add Labeling Medium media_prep->incubation time_course Incubate for Time Course (e.g., 0, 4, 8, 24h) incubation->time_course quench Quench Metabolism & Extract Metabolites (e.g., Ice-cold 80% Methanol) time_course->quench analysis LC-MS/MS Analysis quench->analysis data Data Processing (Correct for natural abundance, calculate enrichment) analysis->data end End: Determine Metabolic Fate data->end

Caption: General experimental workflow for fatty acid tracing.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol provides a generalized framework for tracing labeled stearic acid in an adherent mammalian cell line. It can be adapted for either d35 or ¹³C tracers.

1. Materials and Reagents:

  • Mammalian cells of interest

  • Complete growth medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled metabolites[11][12].

  • Labeled Stearic Acid (d35 or U-¹³C₁₈)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol (HPLC-grade), ice-cold[13]

  • 6-well or 12-well tissue culture plates

2. Preparation of Labeling Medium:

  • Prepare a stock solution of the labeled stearic acid conjugated to BSA. This improves its solubility and delivery to cells.

  • Prepare the final labeling medium by supplementing basal medium (e.g., DMEM) with the desired final concentration of the labeled FA-BSA conjugate and other essential components like dFBS. A typical starting concentration is 50-100 µM[13].

3. Cell Seeding and Labeling:

  • Seed cells in tissue culture plates and allow them to reach the desired confluency (typically 70-80%).

  • On the day of the experiment, aspirate the growth medium and wash the cells once with warm sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a time course appropriate for the pathways of interest (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites[11][13].

4. Metabolite Extraction:

  • To halt all metabolic activity, work quickly on ice.

  • Aspirate the labeling medium and immediately wash the cells with a generous volume of ice-cold PBS.

  • Immediately add ice-cold 80% methanol to the well (e.g., 1 mL for a 6-well plate).

  • Scrape the cells in the cold methanol and transfer the cell lysate into a microcentrifuge tube.

  • Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Collect the supernatant, which contains the extracted metabolites.

5. Sample Preparation and Analysis:

  • Dry the metabolite extracts completely using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Analyze samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS) to separate and detect the mass isotopologues of downstream metabolites[11][14].

6. Data Analysis:

  • Identify peaks corresponding to downstream metabolites based on accurate mass and retention time.

  • Extract ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.).

  • Correct the raw data for the natural abundance of ¹³C (or ²H, though its contribution is minimal)[13].

  • Calculate the fractional enrichment or mass isotopomer distribution to determine the proportion of a metabolite pool that is derived from the labeled stearic acid tracer.

Conclusion and Recommendations

For the majority of metabolic tracing studies, ¹³C-labeled stearic acid is the superior choice . Its stable carbon backbone, negligible kinetic isotope effect, and excellent co-elution with unlabeled standards ensure that the experimental data accurately reflects the underlying biology of fatty acid metabolism[5][6]. It is the recommended tracer for researchers performing metabolic flux analysis or aiming to quantitatively map the conversion of stearic acid into other lipids and energy substrates.

This compound , while analytically valid, should be considered a specialized tool. Its significant kinetic isotope effect can be a confounding factor, potentially altering the very metabolic fluxes a researcher aims to measure[1][4][5]. However, this same property makes it invaluable for studies designed to investigate enzyme mechanisms, probe the rate-limiting steps of a reaction, or explore the protective effects of deuteration against lipid peroxidation[4]. When using this compound, researchers must be acutely aware of the potential for KIE and design experiments to account for, or specifically measure, this effect.

References

A Comparative Guide to the Linearity and Analytical Range of Stearic Acid-d35 in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical assays, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. Stearic Acid-d35, a deuterated analog of the saturated fatty acid stearic acid, is a commonly employed internal standard in mass spectrometry-based analyses. This guide provides an objective comparison of the linearity and analytical range of this compound against two other frequently used internal standards: Heptadecanoic acid (C17:0) and Palmitic acid-d31. The information presented herein is supported by experimental data and established analytical protocols to aid in the selection of the most suitable internal standard for your specific research needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analytical behavior of the analyte of interest, including extraction efficiency and ionization response, without interfering with its detection. Stable isotope-labeled standards like this compound and Palmitic acid-d31 are generally considered the gold standard due to their chemical and physical similarity to the endogenous analytes. Odd-chain fatty acids, such as Heptadecanoic acid, represent another class of internal standards, chosen because they are typically present in low abundance in most biological systems.

The following table summarizes the key performance characteristics of this compound in comparison to Heptadecanoic acid and Palmitic acid-d31, focusing on linearity and analytical range. The data presented is a synthesis of values reported in scientific literature for similar deuterated and non-deuterated fatty acid internal standards.

Internal StandardTypical Analytical MethodLinearity (R²)Linear Dynamic Range (Typical)Lower Limit of Quantification (LLOQ) (Typical)
This compound LC-MS/MS, GC-MS> 0.990.1 ng/mL - 1000 ng/mL0.1 - 1 ng/mL
Heptadecanoic acidGC-MS, GC-FID> 0.991 ng/mL - 2000 ng/mL1 - 5 ng/mL
Palmitic acid-d31LC-MS/MS, GC-MS> 0.990.1 ng/mL - 1000 ng/mL0.1 - 1 ng/mL

Note: The performance characteristics can vary depending on the specific analytical method, instrumentation, and matrix effects. The values presented here are for comparative purposes.

Experimental Protocols

To ensure the reliability of quantitative data, it is crucial to validate the analytical method, including the determination of linearity and range for the chosen internal standard. Below is a detailed protocol for establishing the linearity and analytical range of this compound in a typical LC-MS/MS assay.

Protocol for Linearity and Range Determination of this compound

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or ethanol).

  • Stearic Acid (Analyte) Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled stearic acid in the same manner.

  • Working Solutions: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with varying concentrations of stearic acid and a fixed concentration of this compound. A typical calibration curve may include 8-10 concentration levels covering the expected analytical range.

2. Sample Preparation and Extraction:

  • To 100 µL of each calibration standard, add a fixed amount of the this compound internal standard solution.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the fatty acids from the matrix. A common method is the Folch extraction using a chloroform:methanol mixture.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a suitable injection solvent.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both stearic acid and this compound.

4. Data Analysis and Evaluation:

  • Calibration Curve: Plot the peak area ratio (stearic acid / this compound) against the nominal concentration of stearic acid for each calibration standard.

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99 for the method to be considered linear.

  • Analytical Range: The analytical range is the concentration interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • LLOQ: The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

    • ULOQ: The highest concentration on the calibration curve that maintains linearity, precision, and accuracy.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological context of stearic acid, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation stock_solutions Prepare Stock Solutions (Analyte & IS) calibration_standards Create Calibration Standards (Spiked Matrix) stock_solutions->calibration_standards Dilute & Spike extraction Liquid-Liquid or Solid-Phase Extraction calibration_standards->extraction Add IS lc_ms LC-MS/MS Analysis (MRM Mode) extraction->lc_ms Inject data_processing Data Processing (Peak Area Ratio) lc_ms->data_processing calibration_curve Generate Calibration Curve data_processing->calibration_curve linearity_range Determine Linearity (R²) & Analytical Range calibration_curve->linearity_range

Caption: Experimental Workflow for Linearity and Range Determination.

stearic_acid_pathway stearic_acid Stearic Acid (C18:0) elongation Elongation (e.g., to C20:0) stearic_acid->elongation desaturation Desaturation (SCD1) stearic_acid->desaturation beta_oxidation Beta-Oxidation stearic_acid->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) stearic_acid->lipid_synthesis oleic_acid Oleic Acid (C18:1n9) desaturation->oleic_acid oleic_acid->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa energy Energy Production (TCA Cycle) acetyl_coa->energy

Caption: Simplified Metabolic Pathway of Stearic Acid.

Conclusion

The choice of an internal standard is a critical decision in quantitative analysis. This compound offers excellent performance in terms of linearity and a wide analytical range, making it a robust choice for the quantification of stearic acid and other long-chain fatty acids in various biological matrices. Its close structural and chemical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, leading to highly accurate and precise results. While alternatives like Heptadecanoic acid and Palmitic acid-d31 are also viable options, the use of a stable isotope-labeled internal standard that corresponds directly to the analyte of interest, such as this compound for stearic acid analysis, is generally the preferred approach for achieving the highest level of analytical rigor. Researchers should always perform a thorough method validation to establish the linearity and range of their chosen internal standard within the specific context of their assay.

Stearic Acid-d35 as a Surrogate Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly in the fields of metabolomics, lipidomics, and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and precise measurements. This guide provides an objective comparison of Stearic Acid-d35 as a surrogate standard for fatty acid analysis, focusing on its performance against other common alternatives. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical methodologies.

The "Gold Standard": Advantages of Deuterated Surrogate Standards

Stable isotope-labeled (SIL) compounds, particularly deuterated standards like this compound, are widely considered the "gold standard" for quantitative analysis using mass spectrometry.[1] The fundamental advantage of a deuterated standard lies in its near-identical physicochemical properties to the endogenous analyte, stearic acid. This similarity ensures that this compound experiences comparable extraction efficiency, derivatization yield, and ionization response in the mass spectrometer.[2] By co-eluting chromatographically with the analyte, it effectively compensates for variations that can occur during sample preparation, injection, and instrument analysis, thereby significantly improving the accuracy and precision of quantification.[1]

Performance Comparison: this compound vs. Alternative Surrogate Standards

The selection of a surrogate standard significantly influences the reliability of quantitative results. While various compounds can be employed, the most common alternatives to a deuterated standard for fatty acid analysis are odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and other non-structurally analogous compounds.

Key Performance Metrics:

The superiority of a deuterated standard like this compound is evident when examining key validation parameters. The following table summarizes typical performance data for a validated gas chromatography-triple quadrupole mass spectrometry (GC-TQMS) method for fatty acid analysis, highlighting the level of accuracy and precision achievable with a deuterated internal standard.

Validation ParameterPerformance with Deuterated Standard (e.g., this compound)
Linearity (R²) > 0.995[3]
Limit of Detection (LOD) 0.18–38.3 fmol on column[4]
Limit of Quantification (LOQ) 1.2–375.3 pmol/mL[4]
Recovery 83.6–109.6%[4]
Intra-day Precision (%RSD) < 15%[4]
Inter-day Precision (%RSD) < 15%[4]

Table 1: Representative performance data for a validated GC-TQMS method for fatty acid analysis utilizing a deuterated internal standard.[3][4]

In contrast, non-deuterated standards, such as odd-chain fatty acids, may exhibit different chromatographic behavior and ionization efficiencies compared to the target analyte. This can lead to inadequate compensation for matrix effects and result in reduced accuracy and precision.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following section details a standard methodology for the extraction, derivatization, and analysis of fatty acids from biological samples using this compound as a surrogate standard, based on established gas chromatography-mass spectrometry (GC-MS) methods.[2][5][6]

Sample Preparation and Lipid Extraction
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add 10 µL of a known concentration of this compound solution in methanol as the surrogate standard.

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • To the dried lipid extract, add 500 µL of 0.5 M NaOH in methanol.

  • Heat the mixture at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample to room temperature and add 500 µL of 14% boron trifluoride (BF₃) in methanol.

  • Heat the mixture again at 80°C for 2 minutes to methylate the fatty acids.

  • Cool the sample and add 500 µL of saturated NaCl solution and 500 µL of hexane.

  • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for stearic acid methyl ester (e.g., m/z 298.3) and this compound methyl ester (e.g., m/z 333.4).

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical underpinnings of using a deuterated standard, the following diagrams are provided.

G Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Saponification Saponification Extraction->Saponification Methylation Methylation to FAMEs Saponification->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Quantification Quantification GC_MS->Quantification

Experimental workflow for fatty acid analysis.

G Analyte Stearic Acid Process Analytical Process (Extraction, Derivatization, Injection) Analyte->Process IS This compound IS->Process MS_Response Mass Spectrometer Response Process->MS_Response Ratio Ratio (Analyte/IS) MS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical relationship for quantification using a deuterated standard.

Conclusion

The use of this compound as a surrogate standard provides a robust and reliable method for the quantitative analysis of stearic acid in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures that it effectively compensates for analytical variability, leading to high accuracy and precision. While other internal standards are available, the experimental evidence supports the superiority of deuterated standards for demanding research and regulated applications. The detailed experimental protocol and logical workflows provided in this guide offer a comprehensive framework for the successful implementation of this compound in fatty acid analysis.

References

Evaluating the Biological Equivalence of Stearic Acid-d35 and Unlabeled Stearic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological properties and metabolic fate of Stearic Acid-d35 and its unlabeled counterpart. The information presented is based on experimental data from various studies aimed at elucidating the metabolic pathways of stearic acid using isotope tracer techniques. The consensus in the scientific community is that deuterium-labeled stearic acid serves as a reliable tracer, closely mimicking the behavior of the endogenous compound.

Data Summary: Metabolic Fate and Key Parameters

The following table summarizes key quantitative data on the metabolism of stearic acid, drawing from studies using both labeled and unlabeled forms. It is important to note that direct comparative studies on the biological equivalence are limited. Therefore, data from studies using deuterated stearic acid are presented as representative of the metabolic behavior of unlabeled stearic acid.

Metabolic Parameter Unlabeled Stearic Acid Deuterium-Labeled Stearic Acid (this compound or other deuterated forms) Key Findings & Remarks
Intestinal Absorption ~94.1% in healthy men fed mixed dietsNot significantly different from unlabeled stearic acid.[1]Absorption of stearic acid is slightly lower than other saturated fatty acids like palmitic acid.
Plasma Clearance Half-life Slower compared to palmitic and oleic acids[2].t½ = 19.7 min (in rats, as part of chylomicrons)[2].The slower clearance suggests a different metabolic handling compared to other common dietary fatty acids[2].
Hepatic Uptake Slower rate compared to palmitic acid[2].At 15 min post-injection, ~17-18% of the dose is found in the liver (in rats)[2].A significant portion of stearic acid is taken up by the liver for further metabolism[2].
Desaturation to Oleic Acid 9.2% of dietary stearic acid is desaturated[1].The fraction of dietary stearic acid that oxidatively desaturates to oleic acid is 2.4 times higher than the fraction of palmitic acid converted to palmitoleic acid[1][3].This conversion is a key metabolic step catalyzed by stearoyl-CoA desaturase[4][5].
Incorporation into Triglycerides (TG) Poor substrate for TG synthesis compared to other saturated fatty acids[4][5]. Less of the hepatic stearic acid (31.4%) was found in TG compared with palmitic acid (49.0%) and oleic acid (60.4%)[1][2].Upon oral dosing of d7-C18:0 in rats, the parent compound and its desaturation and β-oxidation products were circulating with a maximal concentration ranging from 0.6 to 2.2 µM[6].Stearic acid is less likely to be incorporated into cholesterol esters[1][3].
Incorporation into Phospholipids (PL) Preferentially utilized for PL synthesis in the liver[2]. 31.8% of labeled stearic acid in the liver was present in PL[2].40% higher incorporation into plasma phosphatidylcholine compared with palmitic acid[1].This preferential incorporation into phospholipids highlights a distinct metabolic role for stearic acid.
β-Oxidation Slower than for unsaturated fatty acids[1].Ingestion of C18:0 causes a drop in circulating long-chain acylcarnitines, suggesting increased fatty acid β-oxidation in vivo[7][8].The rate of β-oxidation can be influenced by the overall dietary fatty acid composition[1].
Effect on LDL Cholesterol Associated with lowered LDL cholesterol in comparison with other saturated fatty acids[3].Not directly measured in the provided studies, but the metabolic fate suggests a neutral or beneficial effect.The "neutral" effect of stearic acid on cardiovascular health is a topic of ongoing research[9].
Effect on Cell Viability At high concentrations, can induce apoptosis in preadipocytes[10][11].Deuterium labeling does not affect oocyte maturation rates[12].The cytotoxic effects are observed at concentrations that may not be physiologically typical for circulating free fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fatty acid metabolism. Below are representative protocols for in vivo and in vitro studies using deuterium-labeled stearic acid.

In Vivo Human Study: Oral Administration and Blood Analysis
  • Subject Preparation: Healthy volunteers are typically asked to follow a controlled diet for a period before the study to standardize their metabolic state. Fasting overnight before the tracer administration is common.

  • Tracer Administration: A known amount of this compound, often complexed with a carrier like bovine serum albumin (BSA) or incorporated into a test meal, is administered orally.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 2, 3, 4, 6, 8, 24, 48, and 72 hours).

  • Sample Processing: Plasma is separated from the blood samples. Lipids are extracted from the plasma using methods like the Folch or Bligh-Dyer procedures.

  • Analysis: The extracted lipids are then analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound and its metabolites (e.g., Oleic Acid-d35, Palmitic Acid-d33) over time.[6]

In Vivo Animal Study: Intravenous Injection and Biodistribution
  • Animal Model: Studies are often conducted in rats or mice.

  • Tracer Administration: A solution of this compound complexed with albumin is injected intravenously (e.g., via the tail vein).

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, adipose tissue, muscle, heart, brain) and blood are collected.

  • Lipid Extraction and Analysis: Lipids are extracted from the homogenized tissues and plasma. The enrichment of this compound and its metabolites in different lipid fractions (triglycerides, phospholipids, cholesterol esters) is determined using mass spectrometry.

In Vitro Cell Culture Study: Cellular Uptake and Metabolism
  • Cell Culture: A relevant cell line (e.g., hepatocytes, adipocytes, myocytes) is cultured in appropriate media.

  • Tracer Incubation: The culture medium is supplemented with this compound, often complexed to fatty acid-free BSA, at a specific concentration and for various incubation times.

  • Cell Lysis and Lipid Extraction: After incubation, the cells are washed to remove excess tracer and then lysed. Lipids are extracted from the cell lysate.

  • Analysis: The intracellular concentration of this compound and its incorporation into cellular lipid pools are quantified by mass spectrometry.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of Stearic Acid

Diet Dietary Intake / De Novo Synthesis SA Stearic Acid (C18:0) Diet->SA SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SA->SCD1 Desaturation Elongation Elongation SA->Elongation Beta_Oxidation β-Oxidation SA->Beta_Oxidation Oxidation TG Triglycerides SA->TG Less efficient PL Phospholipids SA->PL Preferential OA Oleic Acid (C18:1) SCD1->OA OA->TG OA->PL CE Cholesterol Esters OA->CE Longer_SFAs Longer Saturated Fatty Acids Elongation->Longer_SFAs Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Metabolic pathways of stearic acid, highlighting its conversion and incorporation into various lipid species.

General Experimental Workflow for a Tracer Study

cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tracer_Prep Prepare this compound Tracer Administration Administer Tracer Tracer_Prep->Administration Subject_Prep Subject/Cell Preparation Subject_Prep->Administration Sampling Collect Samples (Blood/Tissue/Cells) Administration->Sampling Extraction Lipid Extraction Sampling->Extraction MS_Analysis Mass Spectrometry (GC-MS / LC-MS) Extraction->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis

Caption: A generalized workflow for conducting metabolic studies using deuterium-labeled stearic acid as a tracer.

References

The Gold Standard for Fatty Acid Quantification: A Justification for Using Fully Deuterated Stearic Acid-d35

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of fully deuterated Stearic Acid-d35 with other common alternatives, supported by experimental data and detailed methodologies, to justify its use as the gold standard in mass spectrometry-based analyses.

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation, analysis, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for matrix effects and procedural losses accurately. For the quantification of stearic acid, a ubiquitous saturated fatty acid, the use of a fully deuterated analog, this compound, offers significant advantages over other types of internal standards.

The Superiority of a Fully Deuterated Internal Standard

A fully deuterated internal standard, such as this compound, is a molecule in which all non-exchangeable hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic substitution results in a compound that is chemically and physically nearly identical to the analyte, stearic acid. This near-identical nature is the cornerstone of its superior performance as an internal standard.

The primary advantages of using this compound include:

  • Co-elution with the Analyte: Due to its almost identical physicochemical properties, this compound co-elutes very closely with stearic acid in both gas and liquid chromatography. This is crucial for accurate compensation of matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

  • Similar Extraction Recovery: this compound exhibits nearly the same behavior as stearic acid during sample extraction and preparation steps. This ensures that any loss of the analyte during these procedures is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation.

  • Reduced Isotope Effects: While minor differences in retention time can sometimes be observed between deuterated and non-deuterated compounds (a phenomenon known as the chromatographic isotope effect), the high degree of deuteration in this compound minimizes these effects compared to partially deuterated standards.

  • High Mass Shift: The 35 deuterium atoms in this compound provide a significant mass shift from the unlabeled stearic acid, preventing any isotopic crosstalk or interference in the mass spectrometer.

Comparison with Alternative Internal Standards

While fully deuterated standards are considered the gold standard, other types of internal standards are also used for fatty acid analysis. Here, we compare this compound with two common alternatives: a non-deuterated structural analog and a ¹³C-labeled standard.

Non-Deuterated Structural Analog (e.g., Heptadecanoic Acid, C17:0)

A structural analog is a compound that is chemically similar but not identical to the analyte. For stearic acid (C18:0), an odd-chain fatty acid like heptadecanoic acid (C17:0) is often used as it is not naturally abundant in most biological samples.

  • Advantages: Generally less expensive and readily available.

  • Disadvantages:

    • Different Physicochemical Properties: The difference in chain length leads to different chromatographic retention times and potentially different extraction recoveries and ionization efficiencies compared to stearic acid.

    • Inadequate Matrix Effect Compensation: As it does not co-elute with stearic acid, it may not experience the same degree of ion suppression or enhancement, leading to less accurate quantification.

¹³C-Labeled Stearic Acid

In this type of standard, one or more carbon atoms are replaced with the stable isotope ¹³C.

  • Advantages:

    • Closer Physicochemical Properties: Compared to deuterated standards, ¹³C-labeled standards often exhibit even closer co-elution with the analyte, as the mass difference has a smaller impact on chromatographic behavior.

    • No Isotopic Exchange: The ¹³C label is not susceptible to exchange with protons from the solvent or matrix.

  • Disadvantages:

    • Higher Cost: The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration.

    • Potential for Isotopic Overlap: The natural abundance of ¹³C (~1.1%) in the unlabeled analyte can sometimes lead to a small isotopic overlap with the signal of the ¹³C-labeled standard, which needs to be corrected for in the data analysis.

Data Presentation: Performance Comparison of Internal Standards

Performance MetricFully Deuterated Standard (e.g., this compound)Non-Deuterated Structural Analog (e.g., Heptadecanoic Acid)¹³C-Labeled Standard (e.g., ¹³C₁₈-Stearic Acid)
Accuracy (% Bias) -2% to +5%-15% to +20%-1% to +3%
Precision (%RSD) < 5%< 15%< 4%
Matrix Effect (%CV) < 10%15% - 30%< 8%
Extraction Recovery Highly Consistent with AnalyteModerately ConsistentHighly Consistent with Analyte
Cost ModerateLowHigh

Note: The data presented is a representative summary from multiple lipidomics studies and is intended to illustrate the typical performance of each type of internal standard.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the quantification of stearic acid in human plasma using GC-MS and LC-MS/MS with this compound as the internal standard.

Protocol 1: GC-MS Analysis of Free Fatty Acids in Human Plasma

This protocol involves the extraction of free fatty acids, derivatization to their methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction: a. To 100 µL of human plasma in a glass tube, add 10 µL of this compound internal standard solution (10 µg/mL in methanol). b. Add 2 mL of a methanol/chloroform (2:1, v/v) mixture and vortex for 1 minute. c. Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. d. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass tube. f. Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 2% (v/v) sulfuric acid in methanol. b. Cap the tube tightly and heat at 80°C for 1 hour. c. After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute. d. Centrifuge at 1500 x g for 5 minutes. e. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.

  • Injector: Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: m/z 333

    • Stearic Acid: m/z 298

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Human Plasma

This protocol allows for the direct analysis of free fatty acids without derivatization.

1. Sample Preparation and Extraction: a. To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (5 µg/mL in methanol). b. Add 200 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 50% B to 98% B over 8 minutes, hold at 98% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion m/z 318.5 → Product ion m/z 318.5

    • Stearic Acid: Precursor ion m/z 283.3 → Product ion m/z 283.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization (GC-MS) or Protein Precipitation (LC-MS/MS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms GC-MS lcms LC-MS/MS Analysis derivatization->lcms LC-MS/MS peak_integration Peak Area Integration gcms->peak_integration lcms->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the quantification of stearic acid.

logical_relationship deuterated Fully Deuterated (this compound) accuracy Accuracy deuterated->accuracy precision Precision deuterated->precision matrix_effect Matrix Effect Compensation deuterated->matrix_effect analog Structural Analog (Heptadecanoic Acid) analog->accuracy analog->precision analog->matrix_effect c13 13C-Labeled (13C-Stearic Acid) c13->accuracy c13->precision c13->matrix_effect

Caption: Impact of internal standard choice on analytical performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.